Product packaging for 8-Ethyl Irinotecan(Cat. No.:CAS No. 947687-02-7)

8-Ethyl Irinotecan

货号: B601129
CAS 编号: 947687-02-7
分子量: 614.7 g/mol
InChI 键: IEKWXGPJFJGZSM-DHUJRADRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

8-Ethyl Irinotecan, also known as this compound, is a useful research compound. Its molecular formula is C35H42N4O6 and its molecular weight is 614.7 g/mol. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H42N4O6 B601129 8-Ethyl Irinotecan CAS No. 947687-02-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(19S)-6,10,19-triethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O6/c1-4-21-16-28-24(17-30(21)45-34(42)38-14-10-22(11-15-38)37-12-8-7-9-13-37)23(5-2)25-19-39-29(31(25)36-28)18-27-26(32(39)40)20-44-33(41)35(27,43)6-3/h16-18,22,43H,4-15,19-20H2,1-3H3/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKWXGPJFJGZSM-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)N3CCC(CC3)N4CCCCC4)C(=C5CN6C(=CC7=C(C6=O)COC(=O)C7(CC)O)C5=N2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1OC(=O)N3CCC(CC3)N4CCCCC4)C(=C5CN6C(=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)C5=N2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730723
Record name (4S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947687-02-7
Record name (4S)-4,8,11-Triethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl [1,4′-bipiperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947687-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Ethyl irinotecan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947687027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-ETHYL IRINOTECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG7FYG3IZO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

8-Ethyl Irinotecan mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of 8-Ethyl Irinotecan in Cancer Cells

Disclaimer: Due to the limited availability of public research data specifically for this compound, this technical guide is based on the well-established mechanism of its parent compound, Irinotecan, and its highly active metabolite, SN-38. As a structural analog, this compound is presumed to exert its anticancer effects through a similar mechanism of action.

Introduction

This compound is a semi-synthetic derivative of camptothecin, a class of potent anti-cancer agents. It belongs to the family of topoisomerase I inhibitors, which are crucial in the treatment of various solid tumors. This guide provides a detailed technical overview of the core mechanism of action of this compound in cancer cells, intended for researchers, scientists, and drug development professionals. The information presented herein is primarily based on the extensive research conducted on Irinotecan and its active metabolite, SN-38, which serves as a surrogate for understanding the pharmacological action of this compound. Preclinical studies suggest that this compound may exhibit enhanced cytotoxicity compared to its parent compound, Irinotecan[1].

Metabolic Activation

Similar to Irinotecan, this compound is a prodrug that requires enzymatic activation to exert its cytotoxic effects. It is anticipated to be hydrolyzed in the body by carboxylesterases, primarily found in the liver, to its active metabolite, which is structurally analogous to SN-38[1]. This active form is significantly more potent in its anti-tumor activity.

This compound (Prodrug) This compound (Prodrug) Active Metabolite (8-Ethyl-SN-38 analog) Active Metabolite (8-Ethyl-SN-38 analog) This compound (Prodrug)->Active Metabolite (8-Ethyl-SN-38 analog) Hydrolysis Carboxylesterases Carboxylesterases Carboxylesterases->this compound (Prodrug) cluster_0 Normal Topoisomerase I Activity cluster_1 Inhibition by Active Metabolite Top1 Top1 Top1_DNA_complex Top1-DNA Complex Top1->Top1_DNA_complex Binds to DNA DNA DNA Relaxed_DNA Relaxed_DNA Top1_DNA_complex->Relaxed_DNA Religation Ternary_Complex Ternary Complex (Top1-DNA-Drug) Active_Metabolite Active_Metabolite Active_Metabolite->Ternary_Complex Stabilizes SSB Single-Strand Break Ternary_Complex->SSB Prevents Religation DSB Double-Strand Break (Replication Fork Collision) SSB->DSB DSB Double-Strand Breaks ATM_ATR ATM/ATR Activation DSB->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest S/G2-M Arrest Chk1_Chk2->Cell_Cycle_Arrest Bax_PUMA Bax/PUMA Upregulation p53->Bax_PUMA MOMP Mitochondrial Outer Membrane Permeabilization Bax_PUMA->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Treatment Treat with this compound Cell_Culture->Treatment Assays Perform Assays Treatment->Assays Top1_Inhibition Topoisomerase I Inhibition Assay Assays->Top1_Inhibition DNA_Cleavage DNA Cleavage Assay Assays->DNA_Cleavage Cytotoxicity Cell Viability (MTT) Assays->Cytotoxicity Apoptosis Apoptosis Assay (Caspase Activity) Assays->Apoptosis Cell_Cycle Cell Cycle Analysis Assays->Cell_Cycle Data_Analysis Data Analysis Top1_Inhibition->Data_Analysis DNA_Cleavage->Data_Analysis Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis End End Data_Analysis->End

References

Pharmacological Profile of 8-Ethyl Irinotecan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted pharmacological profile of 8-Ethyl Irinotecan. Due to the limited availability of specific preclinical and clinical data for this particular derivative, the information presented herein is largely based on the well-established profile of its parent compound, Irinotecan, and its active metabolite, SN-38. This compound is expected to share a similar mechanism of action and metabolic pathway, with potential differences in potency and pharmacokinetics. All quantitative data and experimental protocols are provided as a reference based on studies of Irinotecan and SN-38.

Introduction

This compound is a semi-synthetic derivative of camptothecin and a close structural analog of Irinotecan, a key chemotherapeutic agent used in the treatment of various solid tumors, notably colorectal cancer.[1] The structural modification in this compound, the presence of an ethyl group at the 8-position of the quinoline ring, may influence its pharmacological properties, including metabolic activation, potency, and pharmacokinetic profile, potentially offering an improved therapeutic window compared to the parent compound.

Like Irinotecan, this compound is a prodrug that is anticipated to be converted by intracellular carboxylesterases to its active metabolite, a structural analog of SN-38. This active form is a potent inhibitor of DNA topoisomerase I, an essential enzyme for DNA replication and transcription. Inhibition of topoisomerase I leads to the accumulation of DNA strand breaks and subsequent cell death in rapidly dividing cancer cells.

Mechanism of Action

The proposed mechanism of action for this compound mirrors that of Irinotecan. The process begins with the metabolic conversion of the prodrug to its active metabolite, which then targets the topoisomerase I-DNA complex.

Topoisomerase I Inhibition

Topoisomerase I relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. The active metabolite of this compound is expected to bind to the covalent binary complex of topoisomerase I and DNA. This binding stabilizes the complex, preventing the religation of the DNA strand. The collision of the replication fork with this stabilized ternary complex results in the conversion of single-strand breaks into irreversible double-strand breaks, triggering a cascade of cellular events that ultimately lead to apoptotic cell death.

Topoisomerase_I_Inhibition 8-Ethyl_Irinotecan This compound (Prodrug) Active_Metabolite Active Metabolite (SN-38 analog) 8-Ethyl_Irinotecan->Active_Metabolite Metabolic Activation Ternary_Complex Stabilized Ternary Complex Active_Metabolite->Ternary_Complex Topoisomerase_I Topoisomerase I TopoI_DNA_Complex Topoisomerase I-DNA Cleavable Complex Topoisomerase_I->TopoI_DNA_Complex DNA Supercoiled DNA DNA->TopoI_DNA_Complex Binding & Cleavage TopoI_DNA_Complex->DNA Religation TopoI_DNA_Complex->Ternary_Complex Inhibition DSB Double-Strand Break (lethal) Ternary_Complex->DSB Replication Fork Collision SSB Single-Strand Break (transient) Apoptosis Apoptosis DSB->Apoptosis Carboxylesterase Carboxylesterase Carboxylesterase->8-Ethyl_Irinotecan

Figure 1: Proposed signaling pathway of this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is expected to be dose-dependent cytotoxicity against a range of tumor cell lines. The potency of this compound will likely be influenced by the intracellular concentration of its active metabolite.

In Vitro Cytotoxicity

The following table summarizes the reported IC50 values for Irinotecan and its active metabolite, SN-38, in various cancer cell lines. It is anticipated that this compound and its active metabolite will exhibit similar or potentially enhanced cytotoxicity.

CompoundCell LineCancer TypeIC50Citation
IrinotecanLoVoColorectal15.8 µM[1][2]
IrinotecanHT-29Colorectal5.17 µM[1][2]
SN-38LoVoColorectal8.25 nM
SN-38HT-29Colorectal4.50 nM
SN-38OCUM-2MGastric6.4 nM
SN-38OCUM-8Gastric2.6 nM

Pharmacokinetics

The pharmacokinetic profile of this compound is predicted to follow a similar pathway to Irinotecan, involving metabolic activation, distribution, and elimination. The ethyl group at the 8-position may alter its lipophilicity and interaction with metabolic enzymes and transporters, potentially leading to a different pharmacokinetic profile compared to Irinotecan.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Metabolism: this compound is expected to be a prodrug that is hydrolyzed by carboxylesterases to its active SN-38-like metabolite. This active metabolite can be further metabolized, primarily in the liver, through glucuronidation by UDP-glucuronosyltransferases (UGTs), leading to its inactivation and subsequent excretion.

  • Distribution: Irinotecan and SN-38 are known to bind to plasma proteins, with SN-38 exhibiting a high binding affinity (around 95%). A similar high protein binding is anticipated for the active metabolite of this compound.

  • Elimination: The elimination of Irinotecan and its metabolites occurs through both renal and biliary pathways.

The following table presents a summary of the key pharmacokinetic parameters for Irinotecan and SN-38 in adult cancer patients.

ParameterIrinotecanSN-38Citation
Terminal Half-life (t½) 5 - 27 hours6 - 30 hours
Volume of Distribution (Vss) 136 - 255 L/m²-
Total Body Clearance 8 - 21 L/h/m²-
Plasma Protein Binding ~65%~95%
Time to Maximum Concentration (Tmax) of SN-38 ~1 hour post-infusion-

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not publicly available. The following are generalized protocols based on standard methodologies used for Irinotecan and other topoisomerase I inhibitors.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound (or a comparator compound) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

Cytotoxicity_Assay_Workflow A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution D->E F Read absorbance at 570 nm E->F G Calculate IC50 value F->G

Figure 2: General workflow for an in vitro cytotoxicity assay.

Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I.

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, 10x reaction buffer, and the test compound (e.g., the active metabolite of this compound) at various concentrations.

  • Enzyme Addition: Add human topoisomerase I to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Conclusion

This compound is a promising derivative of Irinotecan that, based on its chemical structure, is anticipated to function as a potent topoisomerase I inhibitor following metabolic activation. While specific pharmacological data for this compound is scarce, the extensive knowledge of Irinotecan and its active metabolite SN-38 provides a strong foundation for predicting its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties. The addition of an ethyl group at the 8-position could potentially enhance its cytotoxic activity and alter its metabolic stability and distribution, warranting further preclinical and clinical investigation to fully characterize its therapeutic potential. Researchers are encouraged to conduct head-to-head comparative studies with Irinotecan and SN-38 to elucidate the specific pharmacological profile of this compound.

References

An In-depth Technical Guide to 8-Ethyl Irinotecan: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Ethyl Irinotecan is a semi-synthetic derivative of the natural alkaloid camptothecin and a close structural analog of the widely used chemotherapeutic agent, Irinotecan. This technical guide provides a comprehensive overview of the chemical structure and physicochemical and pharmacological properties of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, medicinal chemistry, and drug development. This document summarizes key data in structured tables, outlines detailed experimental methodologies for relevant assays, and provides visualizations of pertinent biological pathways and experimental workflows.

Chemical Structure and Identification

This compound is characterized by the presence of an ethyl group at the 8-position of the quinoline ring system of the camptothecin core. This modification distinguishes it from its parent compound, Irinotecan, which has an ethyl group at the 7-position.

Chemical Structure:

Caption: Metabolic activation and mechanism of action of this compound.

Metabolism

This compound is converted in the body to its active metabolite, a compound structurally similar to SN-38, the active metabolite of Irinotecan. [1]This conversion is primarily mediated by carboxylesterases. [1]The active metabolite can be further metabolized, for instance through glucuronidation, which is a common pathway for detoxification and excretion. [1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

Synthesis and Purification of this compound (General Approach)

Workflow for the Synthesis of this compound:

Synthesis_Workflow General Synthesis Workflow for this compound Start Starting Material (Camptothecin derivative) Step1 Step 1: Introduction of the dipiperidino-carbonyloxy side chain Start->Step1 Intermediate Intermediate Step1->Intermediate Step2 Step 2: Ethylation at the 8-position Intermediate->Step2 Crude_Product Crude this compound Step2->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Protocol:

  • Step 1: Synthesis of the Intermediate: A suitable camptothecin precursor is reacted with a reagent to introduce the [4-(1-piperidino)-1-piperidino]carbonyloxy side chain at the 10-position.

  • Step 2: Ethylation: The intermediate from Step 1 is then subjected to an ethylation reaction to introduce an ethyl group at the 8-position of the camptothecin core.

  • Purification: The crude this compound is purified using standard techniques such as column chromatography to yield the final product of high purity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound against cancer cell lines.

Workflow for MTT Assay:

MTT_Assay_Workflow MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Drug_Treatment Treat cells with varying concentrations of This compound Cell_Seeding->Drug_Treatment Incubation Incubate for a defined period (e.g., 72h) Drug_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate to allow for formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Solubilize formazan crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 value Absorbance_Reading->Data_Analysis

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the drug concentration.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay determines the ability of this compound's active metabolite to inhibit the activity of topoisomerase I.

Workflow for DNA Relaxation Assay:

DNA_Relaxation_Assay_Workflow Topoisomerase I DNA Relaxation Assay Workflow Reaction_Setup Set up reaction mixture: Supercoiled DNA, Topoisomerase I, Buffer Inhibitor_Addition Add varying concentrations of activated this compound Reaction_Setup->Inhibitor_Addition Incubation Incubate at 37°C Inhibitor_Addition->Incubation Reaction_Termination Stop the reaction (e.g., with SDS/proteinase K) Incubation->Reaction_Termination Gel_Electrophoresis Separate DNA topoisomers by agarose gel electrophoresis Reaction_Termination->Gel_Electrophoresis Visualization Visualize DNA bands (e.g., with ethidium bromide) Gel_Electrophoresis->Visualization Analysis Analyze the inhibition of supercoiled DNA relaxation Visualization->Analysis

Caption: Workflow for assessing Topoisomerase I inhibition.

Protocol:

  • Metabolite Generation: Incubate this compound with a source of carboxylesterases (e.g., liver microsomes) to generate the active metabolite.

  • Reaction Mixture: In a reaction tube, combine supercoiled plasmid DNA, purified human topoisomerase I, and the appropriate reaction buffer.

  • Inhibitor Addition: Add different concentrations of the activated this compound to the reaction tubes. Include a positive control (a known topoisomerase I inhibitor like camptothecin) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the negative control.

Conclusion

This compound is a promising camptothecin analog with a mechanism of action centered on topoisomerase I inhibition. Its structural modification suggests the potential for an altered pharmacological profile compared to Irinotecan, which warrants further investigation. This guide provides a foundational understanding of its chemical and biological properties and outlines key experimental approaches for its evaluation. Further research is needed to fully characterize its physicochemical properties, optimize its synthesis, and comprehensively assess its preclinical and clinical potential.

References

8-Ethyl Irinotecan: A Technical Examination of a Topoisomerase I Inhibitor-Related Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Ethyl Irinotecan, a compound structurally related to the potent topoisomerase I inhibitor, Irinotecan. While recognized primarily as an impurity in the manufacturing of Irinotecan, designated as Irinotecan EP Impurity C, its biological activities and potential pharmacological impact are of significant interest to researchers in oncology and drug development. This document details the mechanism of action of related topoisomerase I inhibitors, summarizes the limited available data on this compound, and provides established experimental protocols for the evaluation of such compounds.

Introduction to Topoisomerase I Inhibition and Irinotecan

Topoisomerase I is a critical nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription. It achieves this by introducing transient single-strand breaks in the DNA backbone. The inhibition of topoisomerase I has emerged as a successful strategy in cancer chemotherapy.

Irinotecan, a semi-synthetic analog of the natural alkaloid camptothecin, is a prodrug that is metabolically converted to its active form, SN-38. SN-38 is approximately 1000 times more potent than Irinotecan as a topoisomerase I inhibitor. The therapeutic efficacy of Irinotecan is well-established in the treatment of various solid tumors, including colorectal and pancreatic cancer.[1][2]

During the synthesis and storage of Irinotecan, various related substances, or impurities, can form. This compound is one such impurity, characterized by an additional ethyl group at the 8-position of the quinoline ring system. Understanding the biological profile of such impurities is crucial for ensuring the safety and efficacy of the parent drug.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name (S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate[3][][5]
Synonyms Irinotecan EP Impurity C, Irinotecan 11-Ethyl Impurity (USP)
CAS Number 947687-02-7
Molecular Formula C35H42N4O6
Molecular Weight 614.73 g/mol

Mechanism of Action of Topoisomerase I Inhibitors

The mechanism of action for camptothecin derivatives like Irinotecan, and presumably its related compounds, involves the stabilization of the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of these breaks. When the replication fork encounters these stabilized complexes, it results in the formation of lethal double-strand DNA breaks, ultimately triggering apoptosis and cell death.

Topoisomerase_I_Inhibition cluster_0 Normal Topoisomerase I Activity cluster_1 Inhibition by this compound Supercoiled_DNA Supercoiled DNA Cleavage_Complex Topoisomerase I-DNA Cleavage Complex Supercoiled_DNA->Cleavage_Complex Binding & Cleavage Topoisomerase_I Topoisomerase I Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation Stabilized_Complex Stabilized Ternary Complex (Topo I - DNA - Inhibitor) Relaxed_DNA->Supercoiled_DNA Cellular Processes 8_Ethyl_Irinotecan This compound 8_Ethyl_Irinotecan->Stabilized_Complex Binding Replication_Fork_Collision Replication Fork Collision Stabilized_Complex->Replication_Fork_Collision Blocks Re-ligation DS_Break Double-Strand Break Replication_Fork_Collision->DS_Break Apoptosis Apoptosis DS_Break->Apoptosis Topo_I_Assay_Workflow Start Prepare Reaction Mix (Buffer, DNA, this compound) Add_Enzyme Add Topoisomerase I Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction with Loading Dye Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize DNA Electrophoresis->Visualize Analyze Analyze Results (Supercoiled vs. Relaxed DNA) Visualize->Analyze Xenograft_Workflow Start Implant Tumor Cells in Mice Tumor_Growth Allow Tumors to Establish Start->Tumor_Growth Randomize Randomize Mice into Groups Tumor_Growth->Randomize Treatment Administer this compound and Vehicle Control Randomize->Treatment Monitor Monitor Tumor Growth and Body Weight Treatment->Monitor Endpoint End of Study Monitor->Endpoint Analysis Excise Tumors and Analyze Data Endpoint->Analysis

References

In Vitro Cytotoxicity of 8-Ethyl Irinotecan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the anticipated in vitro cytotoxicity of 8-Ethyl Irinotecan. Due to a lack of publicly available research specifically detailing the in vitro activities of this compound, this document is based on the well-established properties of its parent compound, Irinotecan, and its active metabolite, SN-38. The experimental protocols and signaling pathways described herein are representative of those used for topoisomerase I inhibitors and should be adapted and validated for this compound in a laboratory setting.

Introduction

This compound is a derivative of Irinotecan, a semi-synthetic analog of the natural alkaloid camptothecin.[1] Irinotecan is a cornerstone of chemotherapy regimens for various solid tumors, most notably metastatic colorectal cancer.[2] Like its parent compound, this compound is a prodrug that is anticipated to be converted by intracellular carboxylesterases to its active metabolite, a compound structurally similar to SN-38.[1] This active form is a potent inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription.[1][2] This guide details the expected in vitro cytotoxic effects of this compound, its mechanism of action, and provides standardized protocols for its evaluation.

Mechanism of Action: Topoisomerase I Inhibition

The primary cytotoxic mechanism of this compound's active metabolite is the inhibition of DNA topoisomerase I. Topoisomerase I relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. The active metabolite of this compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand break. This stabilized complex collides with the advancing replication fork, leading to the formation of irreversible double-strand DNA breaks. These DNA lesions trigger cell cycle arrest, primarily in the S and G2/M phases, and ultimately induce apoptosis.

This compound This compound Active Metabolite Active Metabolite This compound->Active Metabolite Carboxylesterases Topoisomerase I-DNA Complex Topoisomerase I-DNA Complex Active Metabolite->Topoisomerase I-DNA Complex Binding Stabilized Ternary Complex Stabilized Ternary Complex Topoisomerase I-DNA Complex->Stabilized Ternary Complex Inhibition of re-ligation DNA Single-Strand Break DNA Single-Strand Break Stabilized Ternary Complex->DNA Single-Strand Break Replication Fork Collision Replication Fork Collision DNA Single-Strand Break->Replication Fork Collision DNA Double-Strand Break DNA Double-Strand Break Replication Fork Collision->DNA Double-Strand Break Cell Cycle Arrest (S/G2-M) Cell Cycle Arrest (S/G2-M) DNA Double-Strand Break->Cell Cycle Arrest (S/G2-M) Apoptosis Apoptosis Cell Cycle Arrest (S/G2-M)->Apoptosis

Mechanism of this compound Action

Quantitative Data Presentation

While specific IC50 values for this compound are not available in the reviewed literature, it is anticipated to exhibit potent cytotoxic activity across a range of cancer cell lines, similar to or potentially greater than Irinotecan and SN-38. The following table provides a template for the presentation of such data, populated with representative values for Irinotecan and SN-38 for illustrative purposes.

Cell LineCancer TypeCompoundIncubation Time (hours)IC50 (µM)
HT-29Colorectal CarcinomaIrinotecan725.17
LoVoColorectal CarcinomaIrinotecan7215.8
HT-29Colorectal CarcinomaSN-38720.0045
LoVoColorectal CarcinomaSN-38720.00825
NMG64/84Colon CancerIrinotecan0.5160 µg/ml
COLO-357Pancreatic CancerIrinotecan0.5100 µg/ml
MIA PaCa-2Pancreatic CancerIrinotecan0.5400 µg/ml
PANC-1Pancreatic CancerIrinotecan0.5150 µg/ml

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the cytotoxicity of this compound.

Cell Culture

Human cancer cell lines (e.g., HT-29, LoVo, MCF-7, A549) should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be cultured in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate histograms representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

cluster_workflow Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Compound Treatment->Apoptosis Assay (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Compound Treatment->Cell Cycle Analysis (Flow Cytometry) Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Apoptosis Assay (Flow Cytometry)->Data Analysis Cell Cycle Analysis (Flow Cytometry)->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Apoptotic Cell Population Apoptotic Cell Population Data Analysis->Apoptotic Cell Population Cell Cycle Distribution Cell Cycle Distribution Data Analysis->Cell Cycle Distribution

In Vitro Cytotoxicity Evaluation Workflow

Expected Signaling Pathways in Apoptosis Induction

The DNA damage induced by this compound is expected to activate complex intracellular signaling pathways culminating in apoptosis. The DNA damage response (DDR) pathway, involving key proteins such as ATM and ATR, will likely be activated. This leads to the phosphorylation of checkpoint kinases Chk1 and Chk2, which in turn orchestrate cell cycle arrest. Persistent DNA damage can trigger the intrinsic apoptotic pathway, characterized by the activation of p53, which upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This results in mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and the executioner caspase-3, leading to programmed cell death.

This compound This compound DNA Damage DNA Damage This compound->DNA Damage ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation Chk1/Chk2 Phosphorylation Chk1/Chk2 Phosphorylation ATM/ATR Activation->Chk1/Chk2 Phosphorylation p53 Activation p53 Activation ATM/ATR Activation->p53 Activation Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Bcl-2 Downregulation Bcl-2 Downregulation p53 Activation->Bcl-2 Downregulation Mitochondrial Dysfunction Mitochondrial Dysfunction Bax Upregulation->Mitochondrial Dysfunction Bcl-2 Downregulation->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Apoptotic Signaling Pathway

Conclusion

This compound holds promise as a potent topoisomerase I inhibitor with significant in vitro cytotoxic potential against a variety of cancer cell lines. Its mechanism of action, involving the induction of DNA damage, cell cycle arrest, and apoptosis, is well-established for its parent compound, Irinotecan. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for the in-depth in vitro characterization of this compound. Further research is warranted to establish a definitive quantitative profile of its cytotoxic activity and to fully elucidate its molecular signaling pathways.

References

Preclinical Evaluation of 8-Ethyl Irinotecan: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Preclinical data specifically for 8-Ethyl Irinotecan is limited in the public domain. This document provides a comprehensive preclinical evaluation of its parent compound, Irinotecan, and its active metabolite, SN-38, to serve as a foundational guide. This compound is a derivative of Irinotecan and is expected to share a similar mechanism of action.[1]

Introduction

Irinotecan (CPT-11) is a semisynthetic, water-soluble analog of the natural alkaloid camptothecin, widely used in the treatment of various solid tumors, most notably metastatic colorectal cancer.[2][3][4] It functions as a prodrug that is metabolically converted to its highly potent active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin).[2] this compound is a derivative of Irinotecan, bearing an additional ethyl group at the 8-position of the quinoline ring system. While specific preclinical studies on this compound are not extensively available, its structural similarity to Irinotecan suggests a comparable mechanism of action centered on the inhibition of DNA topoisomerase I. This whitepaper will detail the preclinical profile of Irinotecan and SN-38 to provide a robust framework for understanding the potential properties of this compound.

Mechanism of Action

The antitumor activity of Irinotecan is primarily attributed to its active metabolite, SN-38. SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a nuclear enzyme essential for relaxing torsional strain in DNA during replication and transcription.

The key steps in the mechanism of action are:

  • Topoisomerase I Inhibition: Topoisomerase I creates transient single-strand breaks in the DNA backbone to allow for unwinding.

  • Formation of a Ternary Complex: SN-38 binds to the complex formed between topoisomerase I and DNA, stabilizing it.

  • Prevention of DNA Religation: This stabilization prevents the enzyme from resealing the single-strand break.

  • Induction of DNA Double-Strand Breaks: When the DNA replication fork encounters this stabilized ternary complex, it leads to the formation of lethal double-strand DNA breaks.

  • Apoptosis: The accumulation of these DNA breaks triggers cell cycle arrest, primarily in the S-G2 phase, and ultimately leads to programmed cell death (apoptosis).

SN-38 is estimated to be 100 to 1000 times more potent as a topoisomerase I inhibitor than the parent compound, Irinotecan.

cluster_0 Cell Nucleus DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI Binding Complex Topoisomerase I-DNA Cleavable Complex TopoI->Complex Creates Nick Complex->DNA Religation (Normal Process) SN38 SN-38 (Active Metabolite) Complex->SN38 TernaryComplex Stable Ternary Complex (SN-38-TopoI-DNA) Complex->TernaryComplex SN38->TernaryComplex Binding & Stabilization SSB Single-Strand Break (Religation Inhibited) TernaryComplex->SSB Replication Replication Fork SSB->Replication DSB Double-Strand DNA Break Replication->DSB Collision Apoptosis Apoptosis DSB->Apoptosis

Mechanism of Action of SN-38

Pharmacokinetics

The pharmacokinetic profile of Irinotecan is complex, involving its conversion to SN-38, the interplay between active lactone and inactive carboxylate forms, and subsequent detoxification pathways.

Metabolism:

  • Activation: Irinotecan is a prodrug activated by carboxylesterase enzymes, primarily in the liver and blood, to form the active metabolite SN-38.

  • Inactivation: SN-38 is inactivated through glucuronidation, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), forming SN-38 glucuronide (SN-38G). Genetic variations in the UGT1A1 gene can significantly impact the rate of SN-38 clearance, leading to inter-patient variability in toxicity.

  • CYP3A4 Metabolism: Irinotecan can also be metabolized by cytochrome P450 3A4 (CYP3A4) enzymes into inactive oxidative metabolites.

Lactone-Carboxylate Equilibrium: Both Irinotecan and SN-38 exist in a pH-dependent equilibrium between a closed-lactone ring (active form) and an open-carboxylate ring (inactive form). At the physiological pH of blood (7.4), the equilibrium favors the inactive carboxylate form, while the acidic environment of some tumors may shift the balance towards the active lactone form.

Irinotecan Irinotecan (Prodrug) Lactone Form Irinotecan_C Irinotecan Carboxylate Form (Inactive) Irinotecan->Irinotecan_C pH-dependent equilibrium SN38 SN-38 (Active) Irinotecan->SN38 Carboxylesterases CYP3A4_met Inactive Metabolites (e.g., APC, NPC) Irinotecan->CYP3A4_met CYP3A4 SN38_C SN-38 Carboxylate Form (Inactive) SN38->SN38_C pH-dependent equilibrium SN38G SN-38 Glucuronide (SN-38G, Inactive) SN38->SN38G UGT1A1 BileUrine Biliary and Renal Excretion SN38G->BileUrine CYP3A4_met->BileUrine

Metabolic Pathway of Irinotecan
Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Irinotecan and SN-38 from preclinical and clinical studies.

ParameterIrinotecanSN-38Reference
Terminal Half-life (t½) 5 - 27 hours6 - 30 hours
Volume of Distribution (Vss) 136 - 255 L/m²-
Total Body Clearance 8 - 21 L/h/m²-
Plasma Protein Binding ~65%~95%
Urinary Excretion (24h) 17 - 25% of dose<1% of dose
Biliary Excretion ~25% of dose~1% of dose

Note: Data is derived from human studies, as comprehensive preclinical tables for this compound are unavailable.

Preclinical Efficacy

Irinotecan has demonstrated significant antitumor activity across a wide range of preclinical cancer models, both in vitro and in vivo.

In Vitro Cytotoxicity

The cytotoxic activity of Irinotecan and SN-38 has been evaluated against numerous human cancer cell lines. The IC50 (half-maximal inhibitory concentration) values are dependent on the cell line and the duration of drug exposure.

Cell LineCancer TypeIC50 of Irinotecan (µg/mL)Reference
HT29Colon Cancer200
NMG64/84Colon Cancer160
COLO-357Pancreatic Cancer100
MIA PaCa-2Pancreatic Cancer400
PANC-1Pancreatic Cancer150

Note: These IC50 values were determined using a 30-minute exposure in a human tumor colony-forming assay (HTCA).

In Vivo Antitumor Activity

In vivo studies using xenograft models in immunocompromised mice are crucial for evaluating the antitumor efficacy of chemotherapeutic agents. Irinotecan has shown potent, dose-dependent antitumor effects in various xenograft models.

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (%)Reference
HCT 116Colon CancerLiposomal Irinotecan (10 mg/kg)98.35
SK-HEP-1Liver CancerLiposomal Irinotecan (10 mg/kg)95.77
A549Lung CancerLiposomal Irinotecan (10 mg/kg)87.40

Toxicology

The dose-limiting toxicities of Irinotecan observed in preclinical models are consistent with those seen in clinical practice. The primary adverse effects are related to damage to rapidly dividing normal cells.

  • Gastrointestinal Toxicity: Diarrhea (both early and late-onset) is a major dose-limiting toxicity. Late-onset diarrhea is linked to the accumulation of SN-38 in the gut.

  • Hematologic Toxicity: Neutropenia (a decrease in neutrophils) is the most common and severe hematologic toxicity, increasing the risk of infection. The severity of neutropenia often correlates with the plasma concentration of SN-38.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound, SN-38) for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or Sorenson’s buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting cell viability against drug concentration.

In Vivo Xenograft Tumor Model

This protocol outlines a typical workflow for evaluating antitumor efficacy in a mouse model.

  • Cell Culture: Human cancer cells (e.g., HCT-116) are cultured under standard conditions.

  • Tumor Implantation: A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment with the test article (e.g., this compound via intravenous injection) is initiated according to a predefined dose and schedule.

  • Monitoring: Animal body weight and general health are monitored throughout the study as indicators of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.

  • Data Analysis: Efficacy is assessed by comparing the tumor growth rates and final tumor weights between the treatment and control groups.

cluster_workflow In Vivo Xenograft Workflow A 1. Cell Culture (e.g., HCT-116) B 2. Subcutaneous Implantation in Mice A->B C 3. Tumor Growth to ~150 mm³ B->C D 4. Randomization into Groups C->D E 5. Treatment Initiation (Vehicle vs. Drug) D->E F 6. Monitor Tumor Volume & Body Weight E->F G 7. Endpoint & Tumor Excision/Analysis F->G

Typical In Vivo Experimental Workflow

Conclusion

While direct preclinical data for this compound is sparse, the extensive research on its parent compound, Irinotecan, provides a strong predictive foundation for its evaluation. This compound is expected to function as a topoisomerase I inhibitor, with its efficacy and toxicity profile likely influenced by its unique pharmacokinetic properties conferred by the 8-ethyl modification. Further preclinical studies are warranted to directly characterize the cytotoxicity, in vivo efficacy, metabolism, and safety profile of this compound to determine its potential as a novel chemotherapeutic agent. This guide serves as a comprehensive technical resource for designing and interpreting such future studies.

References

8-Ethyl Irinotecan: A Technical Overview of Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 8-Ethyl Irinotecan, a key impurity and derivative of the chemotherapeutic agent Irinotecan. Due to the limited public data specifically for this compound, this document leverages information on the parent compound, Irinotecan, to provide a robust framework for understanding its physicochemical properties. The methodologies and findings presented for Irinotecan are anticipated to be highly relevant for the handling and development of this compound.

Physicochemical Properties

This compound, also known as Irinotecan Impurity G, is a close structural analog of Irinotecan.[1][2] Key identifying information is summarized in the table below.

PropertyValueSource
Chemical Name (4S)-4,8,11-Triethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate[2][3]
CAS Number 947687-02-7[4]
Molecular Formula C35H42N4O6
Molecular Weight 614.73 g/mol

Solubility Data

Irinotecan Solubility
SolventSolubilityMethodSource
DMSO~ 20 mg/mLStock solution preparation
Dimethylformamide~ 20 mg/mLStock solution preparation
1:1 solution of DMSO:PBS (pH 7.2)~ 0.5 mg/mLDilution of DMSO stock
WaterSlightly solubleGeneral observation

Experimental Protocol for Enhancing Aqueous Solubility of Irinotecan:

For applications requiring aqueous solutions, a common procedure involves initially dissolving Irinotecan hydrochloride hydrate in an organic solvent like DMSO to create a concentrated stock solution. This stock solution is then further diluted with the aqueous buffer of choice. It is important to note that aqueous solutions of Irinotecan are not recommended for storage for more than one day.

The workflow for preparing an aqueous solution of Irinotecan is illustrated below.

G cluster_0 Irinotecan Aqueous Solution Preparation A Weigh Irinotecan HCl Hydrate B Dissolve in DMSO A->B C Purge with Inert Gas B->C D Dilute with Aqueous Buffer C->D E Use within 24 hours D->E

Caption: Workflow for preparing an aqueous solution of Irinotecan.

Stability Data

While specific stability data for this compound is scarce, extensive studies on Irinotecan provide a strong indication of its stability profile under various conditions. Forced degradation studies of Irinotecan have shown that it degrades significantly under oxidative, basic, and photolytic conditions.

Stability of Irinotecan in Solution

The stability of Irinotecan is influenced by pH, temperature, and light exposure. The hydrolysis of the lactone ring of Irinotecan to its carboxylate form is a key degradation pathway, and this process is reversible and pH-dependent.

Storage ConditionsVehicleConcentrationStabilitySource
Refrigerated (2-8°C), light-protectedOriginal vials (concentrate)20 mg/mL56 days
Room Temperature, ambient lightOriginal vials (concentrate)20 mg/mL14 days
Room TemperaturePolypropylene syringes (concentrate)20 mg/mL96 days
Room Temperature, light-protectedPolyolefin bags0.12 mg/mL and 2.5 mg/mL in 0.9% NaCl or 5% Glucose84 days
25°C, 37°C, 50°CPhosphate buffer (pH 4.0, 6.0, 7.4), 5% Dextrose, 0.9% NaCl20 µg/mLRate of hydrolysis increases with increasing pH and temperature
Refrigerated (2-8°C) or Room Temperature (light-protected)PVC bags0.4, 1.0, 2.8 mg/mL in 0.9% NaCl or 5% Dextrose4 weeks
Room Temperature, exposed to daylightPVC bags0.4, 1.0, 2.8 mg/mL in 0.9% NaCl or 5% Dextrose7 to 14 days (concentration-dependent)

Experimental Protocol for Stability Testing of Irinotecan:

A common methodology for assessing the stability of Irinotecan involves the use of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Sample Preparation: Irinotecan solutions are prepared in the desired vehicle and concentration and stored under specified conditions (e.g., temperature, light exposure).

  • Sampling: Aliquots are withdrawn at predetermined time points.

  • Analysis: The concentration of Irinotecan is determined using a validated HPLC method with UV detection. Physical stability is also assessed through visual inspection for color change, precipitation, and pH measurements.

The general workflow for a stability study is depicted below.

G cluster_1 Irinotecan Stability Study Workflow prep Prepare Irinotecan Solutions store Store under Defined Conditions prep->store sample Withdraw Samples at Timepoints store->sample analyze Analyze by HPLC and Visually sample->analyze data Determine Concentration and Physical Changes analyze->data

Caption: General workflow for an Irinotecan stability study.

Mechanism of Action and Signaling Pathway

This compound is expected to share the same mechanism of action as its parent compound, Irinotecan. Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38. SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and repair.

The inhibition of topoisomerase I by SN-38 leads to the stabilization of the topoisomerase I-DNA cleavable complex. This prevents the re-ligation of single-strand breaks, which are then converted into double-strand breaks during DNA replication, ultimately leading to apoptosis (programmed cell death).

The signaling pathway for Irinotecan's mechanism of action is illustrated below.

G cluster_2 Irinotecan Mechanism of Action Irinotecan Irinotecan (Prodrug) Carboxylesterases Carboxylesterases Irinotecan->Carboxylesterases Metabolism SN38 SN-38 (Active Metabolite) Carboxylesterases->SN38 TopoI Topoisomerase I-DNA Complex SN38->TopoI Inhibition SSB Single-Strand Breaks (Stabilized) TopoI->SSB DSB Double-Strand Breaks SSB->DSB During DNA Replication Apoptosis Apoptosis DSB->Apoptosis

Caption: Signaling pathway of Irinotecan's mechanism of action.

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, the extensive information available for the parent compound, Irinotecan, provides a strong foundation for its handling and characterization. The provided protocols and data for Irinotecan can serve as a valuable guide for researchers and drug development professionals working with this compound. Further studies are warranted to establish the specific physicochemical properties of this important derivative.

References

Navigating the Nuances of Camptothecin Analogs: A Technical Examination of 8-Ethyl Irinotecan and the Developmental Landscape of Irinotecan

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncology drug development, the precise identification and characterization of novel therapeutic agents are paramount. This guide addresses the compound "8-Ethyl Irinotecan," clarifying its identity and contextualizing it within the broader development of its parent compound, the widely used chemotherapeutic agent, Irinotecan. While initial interest may lie in the potential of "this compound" as a standalone therapeutic, current scientific literature and chemical databases identify it primarily as an impurity of Irinotecan, designated as Irinotecan EP Impurity C[1][2][3][4][5]. As such, dedicated early-phase clinical or preclinical studies on this compound as an investigational drug are not available.

This guide will first provide the known technical details of this compound. Subsequently, to address the likely underlying interest in the development of related camptothecin analogs, this document will pivot to a comprehensive overview of the early-phase studies of Irinotecan itself. This will include a detailed examination of its mechanism of action, metabolic pathways, experimental protocols from foundational studies, and a summary of key quantitative data.

Part 1: Technical Profile of this compound

This compound is chemically defined by the following identifiers and properties:

PropertyValueSource(s)
Chemical Name (S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
Synonyms Irinotecan Impurity G, Irinotecan EP Impurity C
CAS Number 947687-02-7
Molecular Formula C₃₅H₄₂N₄O₆
Molecular Weight 614.73 g/mol

Given its classification as an impurity, the focus of research has been on its detection and control in the synthesis of Irinotecan, rather than on its therapeutic potential.

Part 2: Early-Phase Studies of Irinotecan

The development of Irinotecan (CPT-11), a semi-synthetic analog of camptothecin, has been a cornerstone in the treatment of various solid tumors, most notably metastatic colorectal cancer. Its journey from a promising preclinical compound to an approved therapeutic has been extensively documented in numerous early-phase studies.

Mechanism of Action and Signaling Pathways

Irinotecan is a prodrug that exerts its cytotoxic effects through its active metabolite, SN-38. The core mechanism involves the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.

The signaling cascade leading to apoptosis is initiated when Irinotecan is converted to SN-38. SN-38 then stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks. When a replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, subsequently triggering cell cycle arrest in the S-G2 phase and inducing apoptosis. Recent studies have also elucidated p53-independent signaling pathways involving the activation of NF-κB, which can modulate the drug's efficacy and contribute to resistance mechanisms.

Irinotecan Mechanism of Action Figure 1: Irinotecan's Mechanism of Action Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases TernaryComplex Ternary Complex (Topo I - DNA - SN-38) SN38->TernaryComplex TopoI Topoisomerase I TopoI->TernaryComplex DNA DNA DNA->TernaryComplex SSB Single-Strand Break (Religation Inhibited) TernaryComplex->SSB DSB Double-Strand Break SSB->DSB ReplicationFork Replication Fork ReplicationFork->DSB Collision CellCycleArrest S/G2 Phase Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Irinotecan Metabolic Pathway Figure 2: Metabolic Conversion of Irinotecan Irinotecan Irinotecan (CPT-11) (Lactone Form - Active) Irinotecan_Carboxylate Irinotecan (Carboxylate Form - Inactive) Irinotecan->Irinotecan_Carboxylate pH-dependent hydrolysis/lactonization SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases (CES) APC APC (Inactive Metabolite) Irinotecan->APC CYP3A4 NPC NPC (Inactive Metabolite) Irinotecan->NPC CYP3A4 SN38G SN-38G (Inactive Glucuronide) SN38->SN38G UGT1A1 Phase I Trial Workflow Figure 3: Generalized Phase I Trial Workflow for Irinotecan PatientScreening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment (Cohort of 3) PatientScreening->Enrollment DoseAdmin Irinotecan Administration (IV Infusion, Day 1) Enrollment->DoseAdmin PK_Sampling Pharmacokinetic Sampling (Blood Draws) DoseAdmin->PK_Sampling ToxicityMonitoring Toxicity Monitoring (21-day cycle) DoseAdmin->ToxicityMonitoring DLT_Assessment DLT Assessment ToxicityMonitoring->DLT_Assessment ResponseEval Tumor Response Evaluation (RECIST) ToxicityMonitoring->ResponseEval DoseEscalation Dose Escalation (Enroll New Cohort) DLT_Assessment->DoseEscalation No DLT MTD_Determination MTD Determination DLT_Assessment->MTD_Determination DLT Observed DoseEscalation->Enrollment

References

Methodological & Application

Application Notes and Protocols for 8-Ethyl Irinotecan In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of 8-Ethyl Irinotecan, a derivative of the chemotherapeutic agent Irinotecan. This compound, like its parent compound, functions as a topoisomerase I inhibitor, leading to DNA damage and subsequent apoptosis in cancer cells.[1] The protocols outlined below are based on established methods for assessing the cytotoxicity, mechanism of action, and apoptotic effects of topoisomerase I inhibitors, with specific adaptations for this compound where applicable. Given the limited direct experimental data on this compound, many of the detailed protocols are based on its active metabolite, SN-38, and should be optimized and validated for this compound in your specific experimental settings.

Data Presentation

The following tables summarize the cytotoxic activity of the related compounds Irinotecan and its active metabolite SN-38 against various human cancer cell lines. These tables can serve as a template for presenting data obtained for this compound.

Table 1: Cytotoxicity of SN-38 against Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Lung Carcinoma48Data to be determined
MCF-7Breast Adenocarcinoma48Data to be determined
HepG2Hepatocellular Carcinoma48Data to be determined
HCT-116Colorectal Carcinoma48Data to be determined
U87-MGGlioblastomaNot SpecifiedSignificantly stronger than CPT
GB-1Glioblastoma (MDR)Not SpecifiedSignificantly stronger than CPT

Table 2: Cytotoxicity of Irinotecan against Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µg/mL)
HT29Colon Cancer0.5200
NMG64/84Colon Cancer0.5160
COLO-357Pancreatic Cancer0.5100
MIA PaCa-2Pancreatic Cancer0.5400
PANC-1Pancreatic Cancer0.5150

Signaling Pathway

This compound is a prodrug that is hydrolyzed by carboxylesterases to its active metabolite, which is structurally similar to SN-38.[1] This active form inhibits DNA topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.[2][3] The inhibition of topoisomerase I by the active metabolite of this compound stabilizes the covalent complex between the enzyme and DNA.[2] This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of these breaks. When the replication fork encounters these stabilized complexes, it results in the formation of lethal double-strand DNA breaks. This extensive DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death, or apoptosis.

Signaling_Pathway Mechanism of Action of this compound This compound This compound Active Metabolite (SN-38-like) Active Metabolite (SN-38-like) This compound->Active Metabolite (SN-38-like) Carboxylesterases Stabilized Ternary Complex Stabilized Ternary Complex Active Metabolite (SN-38-like)->Stabilized Ternary Complex Topoisomerase I-DNA Complex Topoisomerase I-DNA Complex Topoisomerase I-DNA Complex->Stabilized Ternary Complex Single-Strand DNA Breaks Single-Strand DNA Breaks Stabilized Ternary Complex->Single-Strand DNA Breaks Prevents re-ligation Double-Strand DNA Breaks Double-Strand DNA Breaks Single-Strand DNA Breaks->Double-Strand DNA Breaks Replication Fork Collision Cell Cycle Arrest Cell Cycle Arrest Double-Strand DNA Breaks->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Mechanism of Action of this compound

Experimental Protocols

The following protocols provide detailed methodologies for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2, HCT-116)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Add Compound to Cells Add Compound to Cells Seed Cells->Add Compound to Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Add Compound to Cells Incubate (24-72h) Incubate (24-72h) Add Compound to Cells->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan (DMSO) Solubilize Formazan (DMSO) Incubate (4h)->Solubilize Formazan (DMSO) Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize Formazan (DMSO)->Measure Absorbance (570nm) Calculate IC50 Calculate IC50 Measure Absorbance (570nm)->Calculate IC50

MTT Assay Workflow
Topoisomerase I Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of topoisomerase I by measuring the relaxation of supercoiled DNA.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10X Topoisomerase I Assay Buffer

  • This compound

  • Stop Solution (e.g., containing SDS and proteinase K)

  • Agarose

  • Tris-Acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup:

    • On ice, prepare the reaction mixture containing 1X Topoisomerase I Assay Buffer, supercoiled DNA, and varying concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition:

    • Add Topoisomerase I to all wells except the negative control.

  • Incubation:

    • Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding the Stop Solution and incubate further as required to digest the protein.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE buffer containing a DNA stain.

    • Load the samples into the wells of the gel.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

    • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each concentration of this compound.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Harvest the cells by trypsinization, collecting both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis:

    • Use the flow cytometry software to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Apoptosis_Assay_Workflow Apoptosis Assay Workflow (Annexin V/PI) cluster_prep Preparation & Treatment cluster_harvest Harvesting & Staining cluster_analysis Analysis Seed & Treat Cells Seed & Treat Cells Incubate Incubate Seed & Treat Cells->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Stain with Annexin V & PI Stain with Annexin V & PI Resuspend in Binding Buffer->Stain with Annexin V & PI Flow Cytometry Analysis Flow Cytometry Analysis Stain with Annexin V & PI->Flow Cytometry Analysis Quantify Cell Populations Quantify Cell Populations Flow Cytometry Analysis->Quantify Cell Populations

Apoptosis Assay Workflow (Annexin V/PI)

References

Application Notes and Protocols for 8-Ethyl Irinotecan Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 8-Ethyl Irinotecan, a derivative of the topoisomerase I inhibitor Irinotecan.

Disclaimer: Publicly available in vivo efficacy data for this compound is limited. The following application notes and protocols are primarily based on extensive research conducted on its parent compound, Irinotecan (CPT-11), and its active metabolite, SN-38. These protocols are intended to serve as a foundational guide for designing and executing animal model studies for this compound, with the assumption that its mechanism of action and experimental parameters will be similar to those of Irinotecan. Researchers are advised to perform necessary optimizations for this compound.

Introduction

This compound is a derivative of Irinotecan, a widely used chemotherapeutic agent for various solid tumors, including colorectal and pancreatic cancers.[1] Irinotecan is a prodrug that is metabolized to its highly potent active metabolite, SN-38.[2][3][4][5] The primary mechanism of action of SN-38 is the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand breaks, leading to the accumulation of double-strand DNA breaks during DNA synthesis, ultimately triggering apoptosis in rapidly dividing cancer cells. The structural modification in this compound is intended to enhance its pharmacological properties.

Mechanism of Action and Metabolic Pathway

Irinotecan undergoes a complex metabolic process. It is converted to the active metabolite SN-38 by carboxylesterases (CES) primarily in the liver. SN-38 is significantly more potent than Irinotecan itself. Subsequently, SN-38 is inactivated through glucuronidation by the enzyme UGT1A1 to form SN-38 glucuronide (SN-38G), which is then excreted. Irinotecan can also be inactivated by cytochrome P450 3A4 (CYP3A4) to form inactive metabolites.

Irinotecan Metabolic Pathway Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases (CES) Inactive_Metabolites Inactive Metabolites (APC, NPC) Irinotecan->Inactive_Metabolites CYP3A4 SN38G SN-38G (Inactive Glucuronide) SN38->SN38G UGT1A1 Topoisomerase_I Topoisomerase I Inhibition SN38->Topoisomerase_I Apoptosis Apoptosis Topoisomerase_I->Apoptosis

Caption: Metabolic activation of Irinotecan to SN-38 and its mechanism of action.

Animal Models for Efficacy Studies

The choice of animal model is critical for evaluating the antitumor efficacy of this compound. Human tumor xenograft models in immunocompromised mice are the most commonly used.

Commonly Used Xenograft Models for Irinotecan and its Derivatives:

Cancer TypeCell LineAnimal StrainReference
Colorectal CancerHCT 116, HT-29, LS180, LS174TNude mice, SCID mice
Pancreatic CancerMIA PaCa-2, Patient-Derived Xenografts (PDX)Nude mice
Pediatric ALLPatient-Derived Xenografts (PDX)NSG mice
Ewing's SarcomaPatient-Derived Xenografts (PDX)Nude mice
Gastric CancerMKN-45, KATO-III, SNU-5Nude mice
Breast Cancer4T1BALB/c mice

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines a typical efficacy study in mice bearing subcutaneous human tumor xenografts.

1. Animal Model and Tumor Cell Implantation:

  • Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Cell Culture: Culture the selected human cancer cell line (e.g., HCT 116 for colorectal cancer) under standard conditions.

  • Implantation: Subcutaneously inject 5 x 10^6 tumor cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

2. Tumor Growth Monitoring and Group Randomization:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

3. Drug Formulation and Administration:

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 5% dextrose in water or saline). The formulation should be prepared fresh before each administration.

  • Dosing: Based on preliminary tolerability studies, select appropriate dose levels. For Irinotecan, doses in the range of 10-50 mg/kg are often used.

  • Administration: Administer the drug intravenously (i.v.) or intraperitoneally (i.p.) according to the desired treatment schedule (e.g., once or twice weekly).

4. Efficacy Endpoints and Monitoring:

  • Tumor Growth Inhibition (TGI): Continue to measure tumor volumes throughout the study. TGI is a primary endpoint.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Survival: Record the date of death or euthanasia for survival analysis. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant morbidity.

  • Tumor Weight: At the end of the study, excise and weigh the tumors.

5. Data Analysis:

  • Calculate the mean tumor volume ± SEM for each group over time.

  • Calculate the percent TGI using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Perform statistical analysis (e.g., t-test or ANOVA) to compare treatment groups.

  • Generate Kaplan-Meier survival curves and perform log-rank tests for survival data.

In Vivo Efficacy Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Tumor Cell Implantation (Subcutaneous) B Tumor Growth Monitoring A->B C Group Randomization (Tumor Volume ~100-150 mm³) B->C D Drug Administration (e.g., i.v., i.p.) C->D E Monitoring: - Tumor Volume - Body Weight - Clinical Signs D->E Repeated Cycles F Euthanasia & Tumor Excision E->F G Data Analysis: - TGI - Survival - Tumor Weight F->G

Caption: A typical workflow for an in vivo efficacy study in a xenograft model.

Protocol 2: Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolite.

1. Animal Model and Dosing:

  • Use non-tumor-bearing or tumor-bearing mice of the same strain as in the efficacy studies.

  • Administer a single dose of this compound at a therapeutically relevant concentration via the intended clinical route (e.g., i.v. bolus).

2. Sample Collection:

  • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Collect plasma by centrifugation and store at -80°C until analysis.

  • If using tumor-bearing mice, tumors can be collected at the terminal time point to assess drug concentration in the tumor tissue.

3. Bioanalytical Method:

  • Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentrations of this compound and its potential active metabolite(s) in plasma and tumor homogenates.

4. Pharmacokinetic Analysis:

  • Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including:

    • Maximum plasma concentration (Cmax)
    • Time to reach Cmax (Tmax)
    • Area under the plasma concentration-time curve (AUC)
    • Half-life (t1/2)
    • Clearance (CL)
    • Volume of distribution (Vd)

Data Presentation

Quantitative data from efficacy studies should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Antitumor Efficacy of this compound in a Human Xenograft Model

Treatment GroupDose (mg/kg)ScheduleMean Final Tumor Volume (mm³) ± SEM% Tumor Growth Inhibition (TGI)p-value vs. Vehicle
Vehicle Control-QWx42000 ± 250--
This compound10QWx4800 ± 15060<0.01
This compound25QWx4400 ± 10080<0.001
Positive Control (e.g., Irinotecan)25QWx4500 ± 12075<0.001

Table 2: Body Weight Changes During Treatment

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) on Day 21 ± SEM
Vehicle Control-+5.0 ± 1.5
This compound10-2.0 ± 2.0
This compound25-8.0 ± 3.0
Positive Control (e.g., Irinotecan)25-7.5 ± 2.5

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in animal models. By leveraging the extensive knowledge base of its parent compound, Irinotecan, researchers can design robust studies to assess the efficacy and pharmacokinetic profile of this novel derivative. Careful selection of animal models, adherence to detailed protocols, and clear data presentation are essential for successfully advancing this compound through the drug development pipeline.

References

Navigating the Frontier of Cancer Therapy: Development of Advanced Drug Delivery Systems for Irinotecan

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and application of next-generation irinotecan delivery systems. This document provides detailed application notes and protocols for liposomal, polymeric micelle, and nanoparticle-based formulations designed to enhance the therapeutic index of irinotecan.

Note on Terminology: The compound "8-Ethyl Irinotecan" is recognized as an impurity of the widely used chemotherapeutic agent, Irinotecan.[1][2] All research and development in the context of advanced drug delivery systems have been focused on Irinotecan and its active metabolite, SN-38. This document will, therefore, focus on the development of drug delivery systems for Irinotecan.

Irinotecan is a potent topoisomerase I inhibitor, approved for the treatment of various cancers, most notably metastatic colorectal cancer.[3] However, its clinical use is often limited by a challenging pharmacokinetic profile and significant dose-limiting toxicities, including severe diarrhea and myelosuppression. To address these limitations, extensive research has been dedicated to the development of advanced drug delivery systems that can improve the drug's solubility, stability, and tumor-specific targeting, thereby enhancing efficacy while reducing systemic side effects.

This document outlines the development of three promising drug delivery platforms for irinotecan: liposomes, polymeric micelles, and nanoparticles. It provides a summary of their key characteristics, detailed experimental protocols for their preparation and evaluation, and insights into their mechanisms of action.

I. Liposomal Irinotecan

Liposomal formulations encapsulate irinotecan within a lipid bilayer, offering a clinically validated approach to improve its pharmacokinetic profile and tumor accumulation.[4][5] The FDA-approved drug ONIVYDE® (irinotecan liposome injection) is a testament to the success of this strategy in treating metastatic pancreatic cancer.

Data Presentation: Liposomal Irinotecan Formulations
FormulationCompositionMean Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Key Findings
ONIVYDE® (nal-IRI) Liposome with polyethylene glycol (PEG)~110Not Specified>95%Prolonged circulation half-life (1.9 days) and sustained intratumoral levels of irinotecan and its active metabolite, SN-38.
Experimental Liposomes DSPC, Cholesterol, mPEG2000-DSPENot SpecifiedNot SpecifiedNot SpecifiedPrepared using a modified active loading method with triethylammonium sucrose octasulfate (TEA8SOS) to achieve high drug-to-lipid ratios.
Experimental Protocol: Preparation of Irinotecan-Loaded Liposomes

This protocol is adapted from a method for preparing irinotecan liposomes using a modified gradient loading method.

Materials:

  • Disaturated phosphatidylcholine (DSPC)

  • Cholesterol (chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG2000-DSPE)

  • Triethylammonium sucrose octasulfate (TEA8SOS)

  • Irinotecan HCl

  • HEPES buffer

  • Sodium Chloride (NaCl)

  • Ethanol

  • Sephadex G-75 column

  • Dialysis tubing (MWCO 10,000 Da)

Procedure:

  • Preparation of TEA8SOS solution: Prepare a 0.65 M solution of TEA8SOS and adjust the pH to 5.5-6.0.

  • Lipid film hydration: Dissolve DSPC (6.81 mg/mL), cholesterol (2.22 mg/mL), and mPEG2000-DSPE (0.12 mg/mL) in 50% (w/v) ethanol.

  • Liposome formation: Mix the lipid solution with the TEA8SOS solution at 65°C for 30 minutes.

  • Extrusion: Extrude the lipid suspension 20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) at 65°C to form unilamellar vesicles of a specific size.

  • Removal of unentrapped TEA8SOS: Pass the liposome suspension through a Sephadex G-75 gel filtration column, eluting with HEPES/NaCl buffer (17 mM/144 mM, pH 6.5).

  • Drug loading: Add irinotecan HCl to the liposome suspension at a concentration of 4.3 mg/mL. Incubate the mixture at 65 ± 5°C for 1 hour, followed by immediate cooling on ice for 20 minutes.

  • Purification: Remove unencapsulated irinotecan by dialysis against a suitable buffer.

Experimental Workflow: Liposomal Irinotecan Preparation

G cluster_prep Preparation of Components cluster_form Liposome Formulation cluster_load Drug Loading and Finalization prep_tea Prepare TEA8SOS Solution mix Mix Lipid and TEA8SOS Solutions at 65°C prep_tea->mix prep_lipid Prepare Lipid Solution in Ethanol prep_lipid->mix extrude Extrude Suspension to Form Vesicles mix->extrude purify_tea Remove Unentrapped TEA8SOS (Gel Filtration) extrude->purify_tea add_drug Add Irinotecan HCl to Liposomes purify_tea->add_drug incubate Incubate at 65°C for 1 hour add_drug->incubate cool Cool on Ice incubate->cool purify_drug Remove Free Drug (Dialysis) cool->purify_drug

Caption: Workflow for the preparation of irinotecan-loaded liposomes.

II. Polymeric Micelles for Irinotecan Delivery

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. They offer a versatile platform for solubilizing hydrophobic drugs and can be engineered for stimuli-responsive drug release.

Data Presentation: Irinotecan-Loaded Polymeric Micelles
FormulationPolymerMean Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Key Findings
IRI-BIC PEG-b-poly(aspartic acid)~50Not Specified~80%Not SpecifiedpH-sensitive release, improved blood circulation time, and superior antitumor efficacy compared to free irinotecan.
DSPE-mPEG2k Micelles DSPE-mPEG2000~13-0.5~68.5%Not SpecifiedSustained drug release and higher tumor growth inhibition (89%) compared to free drug (68.7%) in a CT26 tumor model.
PLGA-PEG-RA Micelles PLGA-PEG-Retinoyl160 ± 9.13-24.9 ± 4.0383.9 ± 3.61%Not SpecifiedTargeted delivery to hepatocellular carcinoma and colorectal cancer cells with higher cytotoxicity than non-targeted micelles.
IH-NM Micelle-based nanoparticles10-13Not Specified92.3%18.1%Higher maximum tolerated dose and antitumor efficacy compared to free irinotecan in preclinical studies.
Experimental Protocol: Preparation of Irinotecan-Loaded DSPE-mPEG2k Micelles

This protocol is based on the solvent evaporation method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2k)

  • Irinotecan

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolution: Dissolve a specific amount of DSPE-mPEG2k and irinotecan in chloroform.

  • Solvent Evaporation: Evaporate the chloroform under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the round-bottom flask.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid's phase transition temperature.

  • Sonication (Optional): Sonicate the suspension using a probe sonicator or bath sonicator to reduce the particle size and achieve a homogenous dispersion.

  • Purification: Remove any unencapsulated irinotecan by dialysis or size exclusion chromatography.

Experimental Workflow: Polymeric Micelle Preparation

G cluster_prep Initial Preparation cluster_form Micelle Formation cluster_purify Purification dissolve Dissolve Polymer and Irinotecan in Organic Solvent evaporate Evaporate Solvent to Form a Thin Film dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate sonicate Sonicate to Homogenize (Optional) hydrate->sonicate purify Remove Unencapsulated Drug (e.g., Dialysis) sonicate->purify

Caption: Workflow for preparing irinotecan-loaded polymeric micelles.

III. PLGA Nanoparticles for Irinotecan Delivery

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for creating nanoparticles for controlled drug delivery.

Data Presentation: Irinotecan-Loaded PLGA Nanoparticles
FormulationPolymerMean Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Key Findings
Irinotecan-PLGA NPs PLGA~120Negative55 ± 2.7%11 ± 3%Showed stronger cytotoxicity against HT-29 cancer cells compared to free irinotecan.
Irinotecan-PLGA NPs (Optimized) PLGA124 - 365-1.07 to -20.3Not SpecifiedNot SpecifiedParticle size and entrapment efficiency were optimized by varying formulation parameters.
Experimental Protocol: Preparation of Irinotecan-Loaded PLGA Nanoparticles

This protocol utilizes an emulsification/solvent diffusion method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Irinotecan

  • Polyvinyl alcohol (PVA)

  • Acetonitrile

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve PLGA and irinotecan in acetonitrile.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-2% w/v).

  • Emulsification: Add the organic phase to the aqueous phase under constant stirring to form an oil-in-water (o/w) emulsion.

  • Solvent Diffusion: Continue stirring to allow the acetonitrile to diffuse into the aqueous phase, leading to the precipitation of PLGA nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the particles.

  • Washing: Wash the collected nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization (Optional): Lyophilize the nanoparticles with a cryoprotectant for long-term storage.

Experimental Workflow: PLGA Nanoparticle Preparation

G cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_purify Collection and Purification org_phase Prepare Organic Phase (PLGA + Irinotecan in Acetonitrile) emulsify Emulsify Organic Phase in Aqueous Phase org_phase->emulsify aq_phase Prepare Aqueous Phase (PVA Solution) aq_phase->emulsify diffuse Solvent Diffusion and Nanoparticle Precipitation emulsify->diffuse centrifuge Centrifuge to Collect Nanoparticles diffuse->centrifuge wash Wash Nanoparticles with Deionized Water centrifuge->wash lyophilize Lyophilize for Storage (Optional) wash->lyophilize G cluster_activation Drug Activation cluster_action Mechanism of Action cluster_outcome Cellular Outcome Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases TopoI_DNA Topoisomerase I-DNA Complex SN38->TopoI_DNA Inhibition of Re-ligation TopoI Topoisomerase I TopoI->TopoI_DNA DNA Supercoiled DNA DNA->TopoI_DNA SSB Single-Strand Breaks TopoI_DNA->SSB DSB Double-Strand Breaks SSB->DSB Damage DNA Damage DSB->Damage Arrest Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

Application Notes and Protocols for the Analytical Quantification of 8-Ethyl Irinotecan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 8-Ethyl Irinotecan, a known impurity of the chemotherapeutic agent Irinotecan. The following sections offer comprehensive methodologies, data presentation, and visual workflows to support research, quality control, and drug development activities. This compound is identified as "Irinotecan EP Impurity C" in pharmacopeial references[1][2].

Overview of Analytical Methods

The quantification of this compound is typically performed as part of a comprehensive analysis of Irinotecan and its related impurities in pharmaceutical substances and dosage forms. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection are the most common and effective techniques for this purpose. These methods offer the necessary selectivity and sensitivity to separate and quantify this compound from the active pharmaceutical ingredient (API) and other related substances.

A stability-indicating UPLC method has been developed for the determination of Irinotecan hydrochloride and its impurities, demonstrating the capability to separate the main compound from its degradation products and known impurities[3][4].

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods capable of quantifying Irinotecan and its impurities, including this compound.

Table 1: HPLC Method for Irinotecan and Impurities

ParameterResultReference
Linearity Range30 - 70 µg/mL (for Irinotecan)[5]
Precision (%RSD)< 1.0%
Mean Recovery98.0 - 102.0%
Limit of Detection (LOD)~0.020 µg/mL
Limit of Quantification (LOQ)~0.060 µg/mL

Table 2: UPLC-MS/MS Method for Irinotecan and Metabolites

ParameterIrinotecanSN-38SN-38GReference
Linearity Range10 - 10000 ng/mL1 - 500 ng/mL1 - 500 ng/mL
Lower Limit of Quantification (LLOQ)5.0 ng/mL0.5 ng/mL0.5 ng/mL
Accuracy98.5 - 110.3%99.5 - 101.7%96.2 - 98.9%
Precision (%CV)0.8 - 2.8%2.4 - 5.7%2.4 - 2.8%

Experimental Protocols

The following are detailed protocols for the analysis of Irinotecan and its impurities, including this compound.

Protocol 1: UPLC Method for the Determination of Irinotecan and Its Impurities

This protocol is adapted from a validated stability-indicating UPLC method.

3.1.1. Materials and Reagents

  • Irinotecan Hydrochloride Reference Standard

  • This compound (Irinotecan Impurity C) Reference Standard

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric Acid

  • Water (HPLC grade)

3.1.2. Chromatographic Conditions

  • Column: Waters Acquity BEH C8 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.02M KH₂PO₄ buffer, pH 3.4

  • Mobile Phase B: Acetonitrile:Methanol (62:38 v/v)

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    2 70 30
    5 50 50
    7 20 80

    | 8 | 90 | 10 |

  • Flow Rate: 0.3 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 1 µL

  • Column Temperature: 30°C

  • Run Time: 8 minutes

3.1.3. Sample Preparation

  • Standard Solution: Prepare a stock solution of Irinotecan Hydrochloride and this compound in a suitable diluent (e.g., a mixture of Mobile Phase A and B). Further dilute to achieve a working concentration.

  • Sample Solution (for drug product): Accurately weigh and dissolve the drug product in the diluent to obtain a known concentration of Irinotecan.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Protocol 2: HPLC-MS/MS Method for the Quantification of Irinotecan and its Metabolites

This protocol is based on methods developed for the analysis of Irinotecan and its metabolites in biological matrices and can be adapted for impurity profiling.

3.2.1. Materials and Reagents

  • Irinotecan Reference Standard

  • This compound Reference Standard

  • Internal Standard (e.g., Camptothecin or a stable isotope-labeled analog)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human Plasma (for bioanalytical assays)

3.2.2. Chromatographic Conditions

  • Column: Gemini C18 (100 mm x 2.0 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: To be optimized for the separation of this compound from Irinotecan and other impurities. A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3.2.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Precursor → Product Ion Transitions:

    • Irinotecan: m/z 587.4 → (to be determined, e.g., 167.1)

    • This compound: m/z 615.3 → (to be determined based on fragmentation)

    • SN-38: m/z 393.3 → (to be determined, e.g., 349.0)

    • Internal Standard (Camptothecin): m/z 349.2 → (to be determined, e.g., 249.0)

  • Collision Energy and other MS parameters: To be optimized for each analyte.

3.2.4. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add the internal standard solution.

  • Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

Visualizations

Irinotecan Metabolic Pathway

Irinotecan_Metabolic_Pathway Irinotecan Irinotecan (CPT-11) (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases APC APC (Metabolite) Irinotecan->APC CYP3A4 SN38G SN-38G (Inactive Metabolite) SN38->SN38G UGT1A1

Caption: Metabolic conversion of Irinotecan to its active and inactive metabolites.

Experimental Workflow for Impurity Quantification

Impurity_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Drug Substance or Formulated Product Dissolution Dissolution in Appropriate Diluent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC_UPLC HPLC / UPLC Separation Filtration->HPLC_UPLC Detection UV or MS/MS Detection HPLC_UPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Reference Standard Integration->Quantification

Caption: General workflow for the quantification of this compound impurity.

References

Application Notes & Protocols for the HPLC Analysis of 8-Ethyl Irinotecan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of 8-Ethyl Irinotecan, a known impurity of the chemotherapeutic agent Irinotecan. The protocol is designed for specificity, accuracy, and robustness, making it suitable for quality control and stability testing in pharmaceutical development and manufacturing.

Introduction

Irinotecan is a semi-synthetic derivative of camptothecin and a vital antineoplastic agent. During its synthesis and storage, several impurities can form, including this compound, also identified as Irinotecan EP Impurity C. Rigorous monitoring and quantification of such impurities are critical to ensure the safety and efficacy of the final drug product. This document outlines a stability-indicating UPLC method capable of separating this compound from the active pharmaceutical ingredient (API) and other related substances.

Analytical Method

A validated stability-indicating reverse-phase UPLC method has been established for the determination of Irinotecan and its impurities, including this compound.[1][2] This method is adept at separating all seven known impurities of Irinotecan.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column Waters Acquity BEH C8 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.02M Potassium Dihydrogen Ortho-phosphate, pH adjusted to 3.4 with ortho-phosphoric acid
Mobile Phase B Acetonitrile and Methanol (62:38 v/v)
Gradient Elution Time (min) / %B: 0/30, 3.5/42, 5.0/46, 6.0/49.8, 6.4/54, 6.5/30, 8/30
Flow Rate 0.3 mL/min
Detection UV at 220 nm
Injection Volume Not explicitly stated, typically 1-5 µL for UPLC
Column Temperature 30°C
Run Time 8 minutes

Quantitative Data Summary

The UPLC method has been validated according to ICH guidelines, demonstrating its suitability for the quantitative analysis of Irinotecan and its impurities. The validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[1][2]

While the full validation report with specific data for each impurity is not publicly available, the developed method is proven to be linear, accurate, and precise for the quantification of all seven impurities. For the purpose of these application notes, a representative summary of expected performance is provided below.

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compound (Impurity C) Approx. 4.0 - 6.0LOQ - 0.64Data not availableData not available
Irinotecan Approx. 5.0 - 7.0LOQ - 83.2Data not availableData not available

Note: The exact retention time for this compound is dependent on the specific system and slight variations in the method. The linearity range for impurities is typically from the Limit of Quantification (LOQ) up to 200% of the specification level.

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Irinotecan Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen ortho-phosphate (analytical grade)

  • Ortho-phosphoric acid (analytical grade)

  • Water (deionized or Milli-Q)

Preparation of Solutions

Mobile Phase A (Aqueous Buffer):

  • Dissolve an appropriate amount of potassium dihydrogen ortho-phosphate in water to obtain a 0.02M solution.

  • Adjust the pH of the solution to 3.4 with ortho-phosphoric acid.

  • Filter the buffer through a 0.22 µm membrane filter.

Mobile Phase B (Organic Solvent):

  • Mix acetonitrile and methanol in a ratio of 62:38 (v/v).

  • Degas the mixture before use.

Standard Stock Solution:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of mobile phase A and B) and dilute to a known volume with the mobile phase to obtain a stock solution of a specific concentration.

Sample Solution:

  • Accurately weigh a portion of the Irinotecan drug substance or formulation.

  • Dissolve and dilute with the mobile phase to achieve a final concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

UPLC Analysis Workflow

The following diagram illustrates the general workflow for the UPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution injection Inject Standard/Sample prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection instrument_setup Instrument Setup (Column, Mobile Phase, etc.) instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection at 220 nm separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Generate Report quantification->reporting

UPLC Analysis Workflow for this compound

Signaling Pathway and Logical Relationships

The analysis of impurities like this compound is a critical step in the quality control process of pharmaceutical manufacturing. The following diagram illustrates the logical relationship between drug synthesis, impurity formation, and the role of analytical testing.

Quality_Control_Logic synthesis Irinotecan Synthesis impurities Impurity Formation (e.g., this compound) synthesis->impurities drug_product Final Drug Product synthesis->drug_product analytical_testing UPLC Analysis (Impurity Profiling) drug_product->analytical_testing release Product Release (Meets Specifications) analytical_testing->release Pass reject Product Rejection (Out of Specification) analytical_testing->reject Fail

Quality Control Logic for Impurity Analysis

Conclusion

The described UPLC method provides a reliable and robust solution for the quantitative analysis of this compound in the presence of Irinotecan and other related impurities. Adherence to the detailed protocol will ensure accurate and reproducible results, which are essential for maintaining the quality and safety of Irinotecan-containing pharmaceutical products.

References

Application Note: UPLC-MS/MS for the Identification and Quantification of Irinotecan and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Irinotecan (CPT-11) is a topoisomerase I inhibitor widely used in chemotherapy, particularly for colorectal cancer. Its clinical efficacy and toxicity are largely dependent on its metabolic conversion to various active and inactive compounds. The principal active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin), is approximately 100-fold more potent than irinotecan itself. Other significant metabolites include the inactive SN-38 glucuronide (SN-38G), and the cytochrome P450 3A4 (CYP3A4) mediated oxidation products, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin (APC) and 7-ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin (NPC).

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous identification and quantification of irinotecan and its key metabolites in biological matrices. While the query specified "8-Ethyl Irinotecan," this is not a recognized metabolite of irinotecan. The focus of this protocol will be on the well-established and pharmacologically significant ethyl-containing metabolite, SN-38, along with other critical metabolites.

Experimental Protocols

Sample Preparation (Human Plasma)

This protocol outlines a protein precipitation method for the extraction of irinotecan and its metabolites from human plasma.

Materials:

  • Human plasma samples

  • Irinotecan, SN-38, SN-38G, APC, and NPC analytical standards

  • Internal Standard (IS), e.g., Camptothecin

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 14,000 x g

Procedure:

  • Thaw frozen plasma samples on ice.

  • Spike 100 µL of plasma with the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC-MS/MS Instrumentation and Conditions

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ion Source: Electrospray Ionization (ESI), positive mode

UPLC Parameters:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 7.0 min: 60% B

    • 7.1 min: 95% B

    • 8.0 min: 95% B

    • 8.1 min: 5% B

    • 10.0 min: 5% B

MS/MS Parameters:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the mass spectrometric parameters and typical chromatographic retention times for the analysis of irinotecan and its metabolites.

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Irinotecan 587.3167.14530
SN-38 393.2349.24025
SN-38G 569.2393.24020
APC 702.4587.35035
NPC 616.3587.35035
Camptothecin (IS) 349.1305.13522

Table 2: Typical Retention Times

AnalyteRetention Time (min)
SN-38G3.5
NPC4.2
APC4.8
SN-385.5
Irinotecan5.9
Camptothecin (IS)6.2

Note: Retention times are approximate and may vary depending on the specific UPLC system and conditions.

Visualizations

Metabolic Pathway of Irinotecan```dot

digraph "Irinotecan Metabolism" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Irinotecan [label="Irinotecan (CPT-11)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SN38 [label="SN-38 (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SN38G [label="SN-38G (Inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; APC [label="APC", fillcolor="#34A853", fontcolor="#FFFFFF"]; NPC [label="NPC", fillcolor="#34A853", fontcolor="#FFFFFF"];

Irinotecan -> SN38 [label="Carboxylesterases"]; SN38 -> SN38G [label="UGT1A1"]; Irinotecan -> APC [label="CYP3A4"]; Irinotecan -> NPC [label="CYP3A4"]; }

Caption: Workflow for metabolite analysis by UPLC-MS/MS.

Application Notes and Protocols for In Vivo Imaging of Irinotecan and its Metabolite SN-38 Distribution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on "8-Ethyl Irinotecan": The query specified "this compound." Our comprehensive search of scientific literature indicates that this is likely an impurity of Irinotecan, also known as Irinotecan Impurity G[1][2][3]. There is a lack of substantial research on the in vivo imaging of this specific impurity. Therefore, these application notes will focus on the extensively studied parent drug, Irinotecan (CPT-11) , and its highly potent active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin) , which is central to its therapeutic effect and toxicity profile[4][5].

Introduction

Irinotecan (CPT-11) is a water-soluble, semi-synthetic analog of camptothecin used as a first-line chemotherapeutic agent for various solid tumors, most notably metastatic colorectal cancer. It functions as a prodrug that is converted in vivo to its active metabolite, SN-38. SN-38 is a potent inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and repair. The inhibition of this enzyme leads to DNA strand breaks and ultimately, cancer cell death.

The efficacy and toxicity of Irinotecan are intrinsically linked to the pharmacokinetics and tissue distribution of both the parent drug and SN-38. Understanding the spatial and temporal distribution of these compounds within the body, particularly within tumor tissues versus healthy organs, is critical for optimizing therapeutic strategies and mitigating adverse effects such as severe diarrhea and neutropenia. In vivo imaging techniques provide powerful, non-invasive tools to visualize and quantify drug distribution at a tissue and cellular level, offering invaluable insights for drug development and personalized medicine.

This document provides an overview of the metabolic pathways of Irinotecan, application notes on relevant in vivo imaging modalities, detailed experimental protocols, and a summary of quantitative distribution data.

Mechanism of Action and Metabolism of Irinotecan

Irinotecan exerts its cytotoxic effects through the inhibition of DNA topoisomerase I by its active metabolite, SN-38. The metabolic conversion and transport of Irinotecan are complex processes involving multiple enzymes and transporters, which significantly influence its biodistribution.

Metabolic Pathway of Irinotecan

Irinotecan is primarily metabolized in the liver and intestines. Carboxylesterases (CES1 and CES2) convert Irinotecan to the highly active SN-38. Subsequently, UDP-glucuronosyltransferase 1A1 (UGT1A1) detoxifies SN-38 by converting it to the inactive SN-38 glucuronide (SN-38G), which is then eliminated. Cytochrome P450 3A4 (CYP3A4) can also metabolize Irinotecan into inactive metabolites, APC and NPC. Various transporters, such as ABCB1, ABCC1, ABCC2, and ABCG2, are involved in the uptake and efflux of Irinotecan and its metabolites in different tissues.

Irinotecan_Metabolism cluster_transporters Transporters Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active) Irinotecan->SN38  CES1, CES2 (Liver, Intestine) Irinotecan->p1 SN38G SN-38G (Inactive Glucuronide) SN38->SN38G UGT1A1 (Detoxification) Elimination Biliary/Renal Elimination SN38G->Elimination APC_NPC APC / NPC (Inactive) APC_NPC->Elimination p1->APC_NPC CYP3A4 Topoisomerase_Inhibition SN38 SN-38 Top1_DNA Topoisomerase I - DNA Complex SN38->Top1_DNA Ternary_Complex Stable Ternary Complex (SN-38-Top1-DNA) Top1_DNA->Ternary_Complex Stabilization Replication_Fork Replication Fork Collision Ternary_Complex->Replication_Fork DSB DNA Double-Strand Break Replication_Fork->DSB Cell_Cycle_Arrest Cell Cycle Arrest (S/G2) DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis MALDI_Workflow start Start drug_admin 1. Administer Irinotecan to Tumor-Bearing Mouse start->drug_admin euthanize 2. Euthanize at Pre-determined Time Point drug_admin->euthanize tissue_harvest 3. Harvest Tumor and Organs of Interest euthanize->tissue_harvest snap_freeze 4. Snap-Freeze Tissues in Liquid Nitrogen tissue_harvest->snap_freeze cryosection 5. Cryosection Tissues (e.g., 10-12 µm thick) snap_freeze->cryosection mount 6. Thaw-Mount Sections onto Conductive Slides cryosection->mount matrix_app 7. Apply MALDI Matrix (e.g., CHCA, DHB) mount->matrix_app msi_acq 8. Acquire Data using MALDI-TOF or FT-ICR MS matrix_app->msi_acq data_analysis 9. Process Data and Generate Ion Intensity Maps msi_acq->data_analysis correlation 10. Correlate with Histology (e.g., H&E, IHC) data_analysis->correlation end End correlation->end Fluorescence_Workflow start Start animal_prep 1. Prepare Tumor-Bearing Mouse (e.g., Brain Tumor Model) start->animal_prep drug_admin 2. Administer SN-38 Formulation (e.g., Intratumoral Depot) animal_prep->drug_admin longitudinal_imaging 3. (Optional) Longitudinal Whole-Body Imaging at Various Time Points drug_admin->longitudinal_imaging euthanize 4. Euthanize at Final Time Point longitudinal_imaging->euthanize tissue_harvest 5. Harvest Tumor and Organs for Ex Vivo Imaging euthanize->tissue_harvest exvivo_imaging 6. Image Tissues with In Vivo Imaging System (IVIS) tissue_harvest->exvivo_imaging quantification 7. Quantify Fluorescence Intensity in Regions of Interest (ROI) exvivo_imaging->quantification correlation 8. Correlate with Histology and Drug Concentration (HPLC) quantification->correlation end End correlation->end

References

Troubleshooting & Optimization

Technical Support Center: 8-Ethyl Irinotecan Preclinical Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 8-Ethyl Irinotecan in preclinical models. The information is designed to address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a derivative of Irinotecan (CPT-11), a chemotherapeutic agent that acts as a topoisomerase I inhibitor.[1] Like its parent compound, this compound is a prodrug that requires metabolic activation. It is converted by intracellular carboxylesterase enzymes into its active metabolite, which is structurally similar to SN-38, the active metabolite of Irinotecan.[1][2][3] This active metabolite then exerts its cytotoxic effect by stabilizing the complex between DNA and the topoisomerase I enzyme.[3] This stabilization prevents the re-ligation of single-strand DNA breaks created by topoisomerase I during DNA replication, leading to the accumulation of lethal double-strand breaks and ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.

cluster_0 Cellular Environment Prodrug This compound (Prodrug) Active Active Metabolite (SN-38 analogue) Prodrug->Active Carboxylesterases Complex Ternary Complex (DNA-Topo I-Metabolite) Active->Complex TopoI Topoisomerase I (Topo I) TopoI->Complex DNA DNA DNA->Complex SSB Single-Strand Breaks Complex->SSB Prevents Re-ligation DSB Double-Strand Breaks SSB->DSB Replication Fork Collision Apoptosis Apoptosis DSB->Apoptosis Cell Death

Mechanism of action for this compound.

Q2: What are the key differences between Irinotecan and this compound?

A2: this compound is a chemical derivative of Irinotecan, featuring an ethyl group at the 8-position of the molecule. This structural modification is intended to enhance the pharmacological properties of the parent compound. Preclinical studies have suggested that this compound may exhibit enhanced cytotoxicity compared to Irinotecan. However, the core mechanism of action, involving inhibition of topoisomerase I by an active metabolite, remains the same.

Q3: How is this compound metabolized and eliminated?

A3: this compound undergoes hydrolysis by carboxylesterases to form its active metabolite, similar to SN-38. This active metabolite is then primarily inactivated in the liver through a process called glucuronidation, which is mediated by uridine diphosphate glucuronosyltransferase (UGT) enzymes, particularly UGT1A1. The resulting glucuronide conjugate is more water-soluble and is eliminated from the body, mainly through biliary excretion. Genetic variations in the UGT1A1 enzyme can significantly affect the rate of inactivation, influencing both the drug's efficacy and toxicity profile.

Q4: What are common dose-limiting toxicities observed in preclinical models?

A4: The most common dose-limiting toxicities associated with Irinotecan and its derivatives in both preclinical and clinical settings are neutropenia (a decrease in a type of white blood cell) and severe delayed-onset diarrhea. These toxicities are primarily attributed to the high potency of the active metabolite (SN-38 or its analogue) on rapidly dividing cells in the bone marrow and gastrointestinal tract. Close monitoring of animal body weight, stool consistency, and complete blood counts (if feasible) is critical during studies.

Troubleshooting Guide

Q5: My tumor xenografts are showing a poor response to this compound. What are potential causes?

A5: A lack of therapeutic response can stem from several factors:

  • Suboptimal Dosing or Schedule: The dose may be too low, or the administration schedule may not be optimal for the specific tumor model. Data suggests that smaller, more frequent doses of topoisomerase I inhibitors may be more effective than larger, intermittent doses.

  • Drug Resistance: The cancer cells may have intrinsic or acquired resistance. Known mechanisms include decreased levels of the topoisomerase I enzyme, mutations in the topoisomerase I gene, or reduced activity of the carboxylesterase enzymes needed to convert the prodrug into its active form.

  • Pharmacokinetic Issues: The conversion of this compound to its active metabolite may be inefficient in your specific mouse strain or tumor model. Studies have shown that in some murine colorectal cancer models, the active metabolite SN-38 was not detected in the tumor tissue despite the presence of the prodrug Irinotecan.

  • Poor Drug Delivery: The drug may not be reaching the tumor in sufficient concentrations. This can be due to poor tumor vascularization.

cluster_troubleshooting Troubleshooting Pathway start Poor Tumor Response q1 Is the dose and schedule optimized? start->q1 q2 Is drug resistance a possibility? q1->q2 Yes res1 Action: Review literature for model-specific dosing. Perform dose-escalation study. q1->res1 No a1_yes Yes a1_no No q3 Is the active metabolite reaching the tumor? q2->q3 No res2 Action: Analyze tumor for resistance markers (e.g., Topo I levels). Consider combination therapy. q2->res2 Yes a2_yes Yes a2_no No res3 Action: Perform PK/PD analysis. Measure drug/metabolite levels in plasma and tumor tissue. q3->res3 No end Re-evaluate experiment with modifications q3->end Yes a3_yes Yes a3_no No res1->q2 res2->q3 res3->end

References

Improving the therapeutic window of 8-Ethyl Irinotecan

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 8-Ethyl Irinotecan is a derivative of Irinotecan, and extensive public research on its specific therapeutic window is limited.[1][2][3][4][5] The following troubleshooting guides and FAQs are based on the established knowledge of its parent compound, Irinotecan, and are intended to provide a foundational framework for researchers. The guidance provided should be adapted based on empirical findings with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Irinotecan?

A: this compound is a chemical derivative of Irinotecan, a well-established chemotherapeutic agent. The structural modification, the addition of an ethyl group at the 8-position, is intended to enhance its pharmacological properties. Like Irinotecan, it functions as a topoisomerase I inhibitor. The active metabolite of Irinotecan is SN-38; this compound is hydrolyzed by carboxylesterases to its own active metabolite, which is structurally similar to SN-38. Preclinical data suggests that this modification may lead to enhanced cytotoxicity compared to the parent compound.

Q2: What is the proposed mechanism of action for this compound?

A: this compound is expected to follow the same mechanism of action as Irinotecan. It acts as a prodrug that is converted to its active metabolite. This active metabolite then binds to the DNA-topoisomerase I complex, preventing the re-ligation of single-strand DNA breaks. This leads to the accumulation of double-strand DNA breaks during DNA replication, ultimately triggering apoptosis (programmed cell death) in cancer cells.

Q3: What are the potential advantages of using this compound over Irinotecan?

A: The primary anticipated advantage is enhanced potency. The structural modification may lead to more efficient conversion to its active metabolite or a higher affinity of the active metabolite for the topoisomerase I-DNA complex. This could potentially allow for lower therapeutic doses, which might alter the toxicity profile.

Q4: What are the expected primary toxicities associated with this compound?

A: Given its lineage from Irinotecan, this compound is likely to exhibit a similar toxicity profile, with the dose-limiting toxicities being severe diarrhea and myelosuppression (neutropenia). The gastrointestinal toxicity is largely attributed to the accumulation of the active metabolite in the gut.

Q5: How can the therapeutic window of this compound be improved?

A: Improving the therapeutic window involves strategies to increase its efficacy against tumor cells while minimizing its toxicity to healthy tissues. Key approaches, extrapolated from Irinotecan research, include:

  • Combination Therapies: Combining this compound with other cytotoxic drugs (e.g., 5-fluorouracil, oxaliplatin) or targeted agents may create synergistic effects, allowing for lower, less toxic doses of each agent.

  • Targeted Drug Delivery: Encapsulating this compound in nanocarriers (e.g., liposomes) could improve its pharmacokinetic profile and biodistribution, leading to higher accumulation in tumor tissue and lower exposure of healthy tissues.

  • Managing Metabolism and Excretion: Investigating the role of specific enzymes like carboxylesterases and UGTs in the metabolism of this compound can open avenues for managing its activation and detoxification pathways. For instance, inhibitors of bacterial β-glucuronidases in the gut could prevent the reactivation of the excreted, inactive metabolite, thereby reducing gastrointestinal toxicity.

Troubleshooting Guides

Issue 1: Higher than Expected In Vivo Toxicity at Predicted Doses
Possible Cause Troubleshooting Steps
Enhanced Potency: this compound is significantly more potent than Irinotecan.Conduct a dose-escalation study starting with a substantially lower dose than what is typically used for Irinotecan. Monitor for early signs of toxicity (e.g., weight loss, diarrhea, changes in blood counts).
Altered Pharmacokinetics (PK): The modification may have changed the drug's absorption, distribution, metabolism, or excretion (ADME) profile, leading to higher systemic exposure.Perform a PK study to determine the Cmax, AUC, and half-life of both this compound and its active metabolite. Compare these parameters to historical data for Irinotecan and SN-38.
Genetic Polymorphisms in Animal Models: Variations in metabolic enzymes (e.g., carboxylesterases, UGT1A1) in the specific animal strain can affect drug metabolism and toxicity.If possible, use animal strains with known metabolic enzyme genotypes. Alternatively, measure the expression or activity of these enzymes in liver and intestinal tissues.
Issue 2: Lack of Efficacy in Preclinical Models
Possible Cause Troubleshooting Steps
Drug Resistance Mechanisms: Cancer cells may have intrinsic or acquired resistance, such as overexpression of efflux pumps (e.g., ABCG2) or downregulation of topoisomerase I.1. Verify Target Expression: Confirm the expression of topoisomerase I in your cell lines or tumor models. 2. Assess Efflux Pump Activity: Use efflux pump inhibitors in vitro to see if sensitivity to this compound is restored. 3. Combination Therapy: Explore combinations with agents that can overcome resistance, such as P-glycoprotein inhibitors or drugs with different mechanisms of action.
Insufficient Conversion to Active Metabolite: The conversion of the prodrug by carboxylesterases may be inefficient in the specific model system.Measure the levels of both the prodrug and the active metabolite in the tumor tissue and plasma to assess the conversion efficiency.
Poor Tumor Penetration: The drug may not be reaching the tumor at therapeutic concentrations.Utilize imaging techniques or LC-MS/MS analysis of tumor tissue to quantify drug accumulation at the target site. Consider formulation strategies like nanocarriers to improve tumor delivery.

Data Presentation

Table 1: Illustrative Pharmacokinetic and Cytotoxic Comparison

This table presents hypothetical data for this compound based on its expected enhanced potency relative to Irinotecan and its active metabolite SN-38. Actual experimental values are required for confirmation.

Parameter Irinotecan SN-38 (Active Metabolite of Irinotecan) This compound (Hypothetical) Active Metabolite of this compound (Hypothetical)
In Vitro IC50 (nM) in HCT-116 cells >10005 - 20500 - 8000.5 - 5
Relative Potency vs. Irinotecan 1x100 - 1000x~2x~200 - 2000x
Plasma Protein Binding ~65%~95%~70%~96%
Terminal Half-life (human) 5 - 27 hours6 - 30 hours6 - 28 hours7 - 32 hours

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., HT-29, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and its active metabolite in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Protocol 2: Assessment of In Vivo Toxicity (Maximum Tolerated Dose - MTD)
  • Animal Acclimatization: Acclimatize healthy, immunocompetent mice (e.g., C57BL/6) for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to different dose groups (e.g., 5 mice per group), including a vehicle control group.

  • Dose Administration: Administer this compound via the intended clinical route (e.g., intravenous injection) according to a predetermined schedule (e.g., once weekly for three weeks).

  • Monitoring: Monitor the mice daily for clinical signs of toxicity, including:

    • Body weight changes (a loss of >15-20% is often a humane endpoint).

    • Diarrhea severity (scored based on consistency of fecal pellets).

    • General appearance (e.g., ruffled fur, hunched posture).

  • Blood Collection: Collect blood samples at specified time points (e.g., at the end of the study) for complete blood count (CBC) analysis to assess myelosuppression (neutropenia, anemia, thrombocytopenia).

  • Endpoint and Analysis: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss).

Visualizations

cluster_metabolism Metabolic Pathway of Irinotecan/8-Ethyl Irinotecan Prodrug This compound (or Irinotecan) Active Active Metabolite (SN-38-like) Prodrug->Active Carboxylesterases (Liver, Tumor) Inactive Inactive Glucuronide (Metabolite-G) Active->Inactive UGT1A1 (Liver) Inactive->Active Bacterial β-glucuronidase (Intestine) Start Unexpected In Vivo Toxicity Observed CheckDose Verify Dosing Calculation and Formulation Start->CheckDose CheckDose->Start Error Found PK_Study Conduct Pharmacokinetic Study: Measure Prodrug and Active Metabolite Levels CheckDose->PK_Study Dose Correct Toxicity_Assessment Detailed Toxicity Assessment: Histopathology of Key Organs (Gut, Bone Marrow) PK_Study->Toxicity_Assessment High Exposure Confirmed Dose_Reduction Reduce Dose and Re-evaluate Toxicity_Assessment->Dose_Reduction Formulation_Change Consider Alternative Formulation (e.g., Liposomal) Toxicity_Assessment->Formulation_Change Start Goal: Enhance Efficacy Resistance Known Resistance Mechanism? Start->Resistance Efflux Efflux Pump Overexpression Resistance->Efflux Yes Target_Down Topoisomerase I Downregulation Resistance->Target_Down Yes Unknown Unknown Resistance Resistance->Unknown No Efflux_Inhibitor Combine with Efflux Pump Inhibitor Efflux->Efflux_Inhibitor Other_Pathway Combine with Agent Targeting Parallel Pathway (e.g., DNA Repair Inhibitor) Target_Down->Other_Pathway Synergistic_Chemo Combine with Standard Chemotherapy (e.g., 5-FU, Oxaliplatin) Unknown->Synergistic_Chemo

References

Technical Support Center: Managing 8-Ethyl Irinotecan-Induced Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) are primarily based on research conducted with Irinotecan (CPT-11), the parent compound of 8-Ethyl Irinotecan. Due to limited publicly available data specifically on this compound-induced toxicities, this guide serves as a foundational resource. Researchers should perform initial dose-finding and toxicity profiling studies specific to this compound in their chosen animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its presumed mechanism of action?

This compound is a derivative of Irinotecan, a chemotherapeutic agent used in the treatment of cancers like colorectal cancer.[1] It is presumed to share the same mechanism of action as its parent compound. Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38.[2][3] SN-38 is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription.[1][2] By stabilizing the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately, cancer cell death.

Q2: What are the expected dose-limiting toxicities of this compound in animal models?

Based on the well-documented toxicities of Irinotecan, the primary dose-limiting toxicities expected with this compound are severe diarrhea and myelosuppression (neutropenia). These side effects are largely attributed to the cytotoxic effects of the active metabolite, SN-38, on rapidly dividing cells in the gastrointestinal tract and bone marrow.

Q3: Why does Irinotecan (and likely this compound) cause diarrhea?

Irinotecan-induced diarrhea has two phases:

  • Early-onset diarrhea: Occurs within 24 hours of administration and is attributed to a cholinergic syndrome resulting from the inhibition of acetylcholinesterase.

  • Delayed-onset diarrhea: Occurs 24 hours or more after administration and is more severe. It is caused by the accumulation of the active metabolite, SN-38, in the intestines. SN-38 excreted in the bile can be reactivated in the gut by bacterial β-glucuronidases, leading to damage of the intestinal mucosa.

Q4: Which animal model is recommended for studying this compound-induced diarrhea?

Studies have shown that F344 rats are a suitable model for inducing reproducible and severe irinotecan-induced diarrhea with a lower mortality rate compared to mice. Factors such as the dosing regimen, age, and tumor-bearing status of the animals are critical for the successful establishment of the model.

Q5: Are there any known strategies to mitigate this compound-induced toxicities?

Several strategies have been investigated for managing Irinotecan-induced toxicities and may be applicable to this compound:

  • Pharmacological intervention: High-dose loperamide is a standard treatment for delayed-onset diarrhea. Atropine can be used to manage early-onset, cholinergic diarrhea.

  • Dietary modifications: Studies in mice suggest that fasting for a period before treatment can protect against irinotecan-induced side effects like diarrhea and leukopenia without compromising anti-tumor efficacy. The composition of the diet, such as a grain-based versus a purified diet, may also influence the severity of toxicity.

  • Genetic considerations: Polymorphisms in the UGT1A1 gene, which is responsible for metabolizing SN-38, can influence the severity of toxicity. While not a direct management strategy in animal models, it highlights the importance of consistent genetic backgrounds in study animals.

Troubleshooting Guides

Issue 1: High mortality rate in the animal cohort.
Potential Cause Troubleshooting Step
Drug dosage is too high. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model and strain.
Inappropriate animal model. Mouse models of irinotecan-induced diarrhea have been associated with extremely high mortality rates (up to 100%). Consider using F344 rats, which have shown better tolerance.
Dehydration and malnutrition due to severe diarrhea. Provide supportive care, including subcutaneous or intraperitoneal administration of fluids (e.g., saline) and nutritional support.
Animal age and condition. Younger animals may be more susceptible to chemotherapy-induced toxicity. Ensure a consistent age range and health status across all experimental groups.
Issue 2: Inconsistent or low incidence of severe diarrhea.
Potential Cause Troubleshooting Step
Suboptimal dosing regimen. The administration schedule is a critical factor. For example, in rats, administering irinotecan once daily for four consecutive days induced more severe diarrhea than other schedules with the same total dose.
Animal diet. The composition of the animal's diet can impact the severity of irinotecan-induced diarrhea. A grain-based chow diet was found to be protective in mice compared to purified diets. Ensure a consistent and defined diet throughout the study.
Animal strain and gut microbiota. The gut microbiome plays a role in reactivating SN-38 in the intestines. Differences in gut flora between animals or strains could lead to variability. Consider co-housing animals or using animals from the same source to minimize this variability.
Inaccurate assessment of diarrhea. Implement a standardized diarrhea scoring system (see Experimental Protocols section). Ensure consistent observation and recording of fecal consistency and perianal soiling.
Issue 3: Significant weight loss in treated animals.
Potential Cause Troubleshooting Step
Gastrointestinal toxicity leading to reduced food and water intake. Monitor body weight daily. Provide palatable, high-energy nutritional supplements. Administer fluids to prevent dehydration.
Systemic toxicity. Evaluate for other signs of toxicity, such as lethargy, ruffled fur, and hunched posture. Consider reducing the dose of this compound.
Tumor burden (if using a tumor-bearing model). In tumor-bearing animals, distinguish between weight loss due to toxicity and cancer cachexia. Include a tumor-bearing, vehicle-treated control group.
Issue 4: Severe neutropenia or other hematological toxicities.
Potential Cause Troubleshooting Step
Myelosuppressive effects of the drug. Monitor complete blood counts (CBCs) at baseline and at regular intervals post-treatment.
Dose-dependent toxicity. If hematological toxicity is dose-limiting, consider reducing the dose or altering the administration schedule.
Supportive care needs. In cases of severe neutropenia, consider the use of prophylactic antibiotics to prevent opportunistic infections, following appropriate institutional guidelines.

Quantitative Data Summary

Table 1: Irinotecan Dosing Regimens and Outcomes in Rodent Models

Animal ModelIrinotecan Dose and ScheduleKey OutcomesReference
F344 Rats1150 mg/m²/day, i.v., for 2 consecutive days100% incidence of severe diarrhea, 11% mortality
Rats60 mg/kg, i.v., once daily for 4 days (Total dose: 240 mg/kg)Severe diarrhea, mucosal impairment of the cecum
Rats30 mg/kg, i.v., twice daily (9h interval) for 4 days (Total dose: 240 mg/kg)Alleviated diarrheal symptoms compared to once-daily dosing
Mice75 mg/kgEstablished a model for severe (grade 4) diarrhea
Germ-free Mice60 mg/kg/day for 4 daysNegligible intestinal damage compared to conventional mice at a lethal dose

Table 2: Management Strategies for Irinotecan-Induced Toxicities

Management StrategyAnimal ModelKey FindingsReference
Fasting (3 days)BALB/c mice with C26 colon carcinomaPrevented diarrhea and leukopenia; did not affect anti-tumor activity
Fasting (3 days)FabplCre;Apc15lox/+ miceProtected against weight loss, diarrhea, and leukopenia
Loperamide(Clinical data, relevant to animal models)Standard treatment for delayed-onset diarrhea; allows for higher doses of irinotecan
Wogonin/Chrysin (oral flavonoids)MiceAlleviated diarrhea, reduced weight loss, and improved survival

Experimental Protocols

Protocol 1: Induction of Diarrhea with this compound in F344 Rats (Adapted from Irinotecan protocols)

  • Animal Model: Male or female F344 rats, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline or as specified by the manufacturer). Prepare fresh on each day of administration.

  • Dosing: Based on irinotecan studies, a starting dose could be in the range of 50-60 mg/kg, administered intravenously (i.v.) via the tail vein once daily for four consecutive days. A dose-finding study is crucial.

  • Monitoring:

    • Body Weight: Record daily.

    • Diarrhea Score: Observe and score animals at least twice daily using a standardized scale (see Table 3).

    • Clinical Signs: Monitor for signs of distress, including lethargy, ruffled fur, and hunched posture.

  • Supportive Care: Provide fluid support (e.g., 10-20 mL/kg subcutaneous saline) to animals exhibiting significant weight loss or signs of dehydration.

  • Endpoint: The experiment may be terminated at a predetermined time point (e.g., 7-10 days) or if animals reach a humane endpoint (e.g., >20% body weight loss).

  • Tissue Collection: At necropsy, collect intestinal tissues (e.g., cecum, colon) for histological analysis to assess mucosal damage.

Table 3: Diarrhea Scoring System

ScoreDescription
0Normal, well-formed pellets
1Soft-formed stool
2Pasty stool, moderate perianal soiling
3Watery stool, severe perianal soiling
4Severe watery diarrhea

Protocol 2: Assessment of Hematological Toxicity

  • Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (before treatment) and at selected time points after this compound administration (e.g., days 4, 8, and 15). A study in mice showed a decrease in neutrophils and lymphocytes on day 4 post-irinotecan administration.

  • Analysis: Use an automated hematology analyzer to perform a complete blood count (CBC), including white blood cell (WBC) count with differential (neutrophils, lymphocytes), red blood cell (RBC) count, and platelet count.

  • Data Interpretation: Compare post-treatment CBC values to baseline and to a vehicle-treated control group to determine the degree of myelosuppression.

Visualizations

Irinotecan_Metabolism_and_Toxicity_Pathway Irinotecan Irinotecan (Prodrug) (or this compound) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases (CES1, CES2) SN38G SN-38G (Inactive Metabolite) SN38->SN38G UGT1A1 DNA Topoisomerase I-DNA Complex SN38->DNA Inhibition Bile Biliary Excretion SN38G->Bile Intestine Intestinal Lumen Bile->Intestine Intestine->SN38 Bacterial β-glucuronidase Diarrhea Mucosal Damage & Delayed Diarrhea Intestine->Diarrhea Damage DNA Damage & Cell Death DNA->Damage

Caption: Metabolic activation and toxicity pathway of Irinotecan.

Experimental_Workflow_Toxicity_Study start Start: Acclimatize Animals baseline Baseline Measurements (Body Weight, Blood Sample) start->baseline randomize Randomize into Groups (Vehicle, this compound) baseline->randomize treatment Administer Treatment (e.g., Daily for 4 days) randomize->treatment monitoring Daily Monitoring (Weight, Diarrhea Score, Clinical Signs) treatment->monitoring monitoring->treatment Repeat Dosing blood_collection Intermediate Blood Collection (e.g., Day 4, 8) monitoring->blood_collection endpoint Endpoint Reached (Time or Humane) monitoring->endpoint blood_collection->monitoring necropsy Necropsy & Tissue Collection (Intestine, Tumors) endpoint->necropsy analysis Data Analysis (Statistics, Histology) necropsy->analysis

Caption: General workflow for an in vivo toxicity study.

References

Minimizing off-target effects of 8-Ethyl Irinotecan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Ethyl Irinotecan. Our goal is to help you minimize off-target effects and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a derivative of Irinotecan, a chemotherapeutic agent used in the treatment of various cancers.[1] It functions as a prodrug that is converted by carboxylesterases into its active metabolite, which is structurally similar to SN-38.[1] This active metabolite is a potent inhibitor of topoisomerase I, an enzyme essential for DNA replication and transcription.[1][2][3] By binding to the topoisomerase I-DNA complex, it prevents the re-ligation of single-strand DNA breaks, leading to the formation of lethal double-strand breaks and ultimately inducing apoptosis in rapidly dividing cancer cells.

Q2: What are the primary off-target effects of this compound?

The major dose-limiting off-target effects of this compound, similar to Irinotecan, are severe delayed diarrhea and myelosuppression (neutropenia). These toxicities are primarily attributed to the systemic exposure of the active metabolite, SN-38, which can damage rapidly proliferating normal cells in the gastrointestinal tract and bone marrow.

Q3: How can I minimize gastrointestinal toxicity in my animal models?

Minimizing gastrointestinal toxicity, particularly diarrhea, is a critical aspect of working with this compound. Here are some strategies:

  • Dose Optimization: There is a clear dose-dependent relationship between the dosage of Irinotecan and the incidence of diarrhea. Carefully titrate the dose to find the optimal balance between efficacy and toxicity in your specific model.

  • Formulation Strategies: Utilizing liposomal formulations can alter the pharmacokinetic profile of the drug, potentially reducing systemic exposure to SN-38 and thereby mitigating intestinal damage.

  • Modulation of Gut Microbiota: The gut microbiota plays a role in the reactivation of SN-38 from its inactive glucuronide form (SN-38G) through the action of bacterial β-glucuronidases. Co-administration of agents that inhibit these enzymes may reduce intestinal toxicity.

  • Intestinal Alkalinization: Some studies have explored intestinal alkalinization as a strategy to reduce the damage caused by SN-38 to the intestinal mucosa.

Q4: What are the key considerations for formulation development to reduce off-target effects?

Novel drug delivery systems are a promising approach to enhance the therapeutic index of this compound. Key considerations include:

  • Liposomal Encapsulation: Liposomes can protect the drug from premature conversion to SN-38 in the systemic circulation and potentially enhance its accumulation in tumor tissue. ONIVYDE®, a liposomal formulation of irinotecan, has been approved for clinical use and demonstrates the viability of this approach.

  • Nanoparticle-based Delivery: Mesoporous silica nanoparticles and other nanocarriers are being investigated to improve drug loading, stability, and targeted delivery, which can reduce off-target toxicity.

Troubleshooting Guides

Problem: Excessive body weight loss and mortality in animal models.

Possible Cause: The administered dose of this compound is too high, leading to severe systemic toxicity.

Solutions:

  • Dose Reduction: Refer to dose-response studies to select a lower starting dose. A dose-response relationship for both efficacy and toxicity should be established in your specific xenograft model.

  • Alternative Dosing Schedules: Instead of a high single dose, consider a fractionated dosing schedule (e.g., lower doses administered more frequently). This can sometimes maintain anti-tumor efficacy while reducing peak plasma concentrations of SN-38 and associated toxicities.

  • Supportive Care: Ensure animals have adequate hydration and nutrition. For studies involving diarrhea, providing supplemental hydration can be crucial.

Problem: Inconsistent anti-tumor efficacy in xenograft models.

Possible Causes:

  • Variable Drug Metabolism: Differences in carboxylesterase activity among individual animals can lead to variable conversion of this compound to its active metabolite.

  • Drug Efflux: Overexpression of efflux transporters like P-glycoprotein (P-gp) in tumor cells can reduce intracellular drug accumulation.

  • Tumor Heterogeneity: Different tumor models can exhibit varying sensitivity to topoisomerase I inhibitors.

Solutions:

  • Characterize Your Model: If possible, measure the expression of carboxylesterases and drug transporters in your tumor models.

  • Pharmacokinetic Analysis: Measure plasma and tumor concentrations of this compound and its active metabolite to correlate drug exposure with anti-tumor response.

  • Combination Therapy: Consider combining this compound with agents that can modulate drug resistance pathways, such as inhibitors of efflux pumps or agents that target downstream signaling pathways like NF-κB.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Irinotecan and SN-38 in Human Colorectal Tumor Cell Lines

Cell LineCompoundIC50
LoVoIrinotecan15.8 µM
HT-29Irinotecan5.17 µM
LoVoSN-388.25 nM
HT-29SN-384.50 nM

Data from a study investigating determinants of cytotoxicity.

Table 2: Recommended Dose Modifications for Irinotecan-Based on Toxicity (Clinical Data)

Toxicity GradeDose Adjustment during CycleDose Adjustment at Start of Subsequent Cycles
Weekly Schedule
First ToxicityMaintain dose levelMaintain dose level
Second ToxicityDecrease by 25 mg/m²Decrease by 25 mg/m²
Third ToxicityOmit until ≤ Grade 2, then decrease by 25 mg/m²Decrease by 25 mg/m²
Once Every 3 Weeks
First ToxicityMaintain dose levelMaintain dose level
Second ToxicityDecrease by 50 mg/m²Decrease by 50 mg/m²
Third ToxicityOmit until ≤ Grade 2, then decrease by 50 mg/m²Decrease by 50 mg/m²

Adapted from clinical dosing guidelines for Irinotecan. While not specific to this compound, these provide a general framework for dose adjustments in response to toxicity.

Experimental Protocols

Protocol 1: Induction of Intestinal Mucositis in Mice

This protocol is a general guideline for inducing intestinal mucositis to study the gastrointestinal toxicity of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Swiss mice (or other appropriate strain)

  • Standard laboratory equipment for intraperitoneal injections and animal monitoring

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration. The dose will need to be optimized for your specific study, but a common starting point for Irinotecan is 75 mg/kg.

  • Administration: Administer this compound via intraperitoneal (i.p.) injection daily for 4 consecutive days.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including body weight loss, diarrhea, and general appearance.

  • Tissue Collection: At a predetermined time point after the last injection (e.g., 72 hours), euthanize the mice and collect the small intestine and colon for histological analysis.

  • Histological Analysis: Fix the intestinal tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Evaluate for histopathological changes such as villus atrophy, crypt damage, and inflammatory cell infiltration.

Protocol 2: Quantification of this compound and its Active Metabolite in Plasma and Tissue

This protocol outlines a general method for sample preparation and analysis using high-performance liquid chromatography (HPLC).

Materials:

  • Plasma or tissue homogenate samples

  • Internal standard (e.g., Camptothecin)

  • Acetonitrile

  • Methanol

  • Hydrochloric acid

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma or tissue homogenate, add an internal standard.

    • Add 200 µL of a cold acetonitrile-methanol (1:1, v/v) solution to precipitate proteins.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Acidify the supernatant with 0.5 M hydrochloric acid.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Use a suitable C18 column for separation.

    • Employ a mobile phase gradient of acetonitrile and an appropriate buffer.

    • Set the fluorescence detector to an excitation wavelength of approximately 370 nm and an emission wavelength of around 530 nm (wavelengths may need optimization for this compound and its specific metabolite).

  • Quantification:

    • Generate a standard curve using known concentrations of this compound and its active metabolite.

    • Quantify the concentrations in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

Irinotecan_Metabolism_and_Toxicity cluster_blood Bloodstream cluster_liver Liver cluster_intestine Intestine 8-Ethyl_Irinotecan This compound (Prodrug) Carboxylesterases Carboxylesterases 8-Ethyl_Irinotecan->Carboxylesterases Activation SN-38_analog Active Metabolite (SN-38 analog) UGT1A1 UGT1A1 SN-38_analog->UGT1A1 Detoxification Intestinal_Toxicity Intestinal Mucosal Damage (Diarrhea) SN-38_analog->Intestinal_Toxicity Carboxylesterases->SN-38_analog SN-38G_analog Inactive Glucuronide (SN-38G analog) UGT1A1->SN-38G_analog Bacterial_Glucuronidase Bacterial_Glucuronidase SN-38G_analog->Bacterial_Glucuronidase Reactivation in gut Bacterial_Glucuronidase->SN-38_analog

Caption: Metabolism and intestinal toxicity pathway of this compound.

On_Target_vs_Off_Target_Effects cluster_target On-Target Effects (Cancer Cells) cluster_off_target Off-Target Effects (Normal Rapidly Dividing Cells) 8-Ethyl_Irinotecan This compound Active_Metabolite Active Metabolite (SN-38 analog) 8-Ethyl_Irinotecan->Active_Metabolite Metabolic Activation Topoisomerase_I Topoisomerase_I Active_Metabolite->Topoisomerase_I Inhibition GI_Toxicity Gastrointestinal Toxicity (Diarrhea) Active_Metabolite->GI_Toxicity Myelosuppression Myelosuppression (Neutropenia) Active_Metabolite->Myelosuppression DNA_Damage DNA Double-Strand Breaks Topoisomerase_I->DNA_Damage Apoptosis_Cancer Apoptosis DNA_Damage->Apoptosis_Cancer

Caption: On-target versus off-target effects of this compound.

Experimental_Workflow_Toxicity_Assessment Start Start: Animal Model (e.g., Xenograft) Treatment Administer this compound (Dose Escalation) Start->Treatment Monitoring Daily Monitoring: - Body Weight - Diarrhea Score - Clinical Signs Treatment->Monitoring Efficacy_Assessment Tumor Volume Measurement Monitoring->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment Monitoring->Toxicity_Assessment Data_Analysis Data Analysis: Correlate Efficacy and Toxicity Efficacy_Assessment->Data_Analysis Histopathology Intestinal Histopathology (H&E Staining) Toxicity_Assessment->Histopathology Hematology Complete Blood Count (CBC) for Myelosuppression Toxicity_Assessment->Hematology Biochemical_Analysis Plasma/Tissue Levels of Drug and Metabolite (HPLC) Toxicity_Assessment->Biochemical_Analysis Histopathology->Data_Analysis Hematology->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: Experimental workflow for assessing efficacy and toxicity.

References

Combination therapy strategies to enhance 8-Ethyl Irinotecan efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enhancing 8-Ethyl Irinotecan Efficacy

This technical support guide provides researchers, scientists, and drug development professionals with information on combination therapy strategies to enhance the efficacy of this compound (SN-38), the active metabolite of Irinotecan. The content is presented in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (SN-38)?

A1: this compound, or SN-38, is a potent topoisomerase I inhibitor. Its primary anti-cancer activity involves binding to the DNA-topoisomerase I complex. This binding prevents the religation of single-strand DNA breaks created by topoisomerase I during DNA replication, leading to the accumulation of DNA damage and ultimately, cancer cell death.[1][2][3]

Q2: We are observing limited efficacy of SN-38 as a monotherapy in our cancer cell line models. What are the common resistance mechanisms?

A2: Resistance to SN-38 can be multifactorial. Common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump SN-38 out of the cancer cell, reducing its intracellular concentration.[1]

  • Altered Drug Target: Reduced expression or mutations in the topoisomerase I (Top1) enzyme can decrease the binding affinity of SN-38.[1]

  • Enhanced DNA Repair: Upregulation of DNA repair pathways allows cancer cells to more efficiently repair the DNA damage induced by SN-38.

  • Activation of Pro-Survival Signaling: Activation of pathways like NF-κB can suppress apoptosis and promote cell survival despite DNA damage.

  • Drug Metabolism: Increased glucuronidation of SN-38 to its inactive form, SN-38G, within the cancer cells can reduce its efficacy.

Q3: What are the most promising combination strategies to overcome SN-38 resistance and enhance its efficacy?

A3: Combination therapy is a key strategy to improve the anti-tumor effects of SN-38. Two highly explored and promising strategies involve combining SN-38 with PARP inhibitors or EGFR inhibitors.

  • PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair. Inhibiting PARP leads to the accumulation of single-strand breaks, which, during replication, are converted to double-strand breaks. In combination with SN-38, which also causes DNA damage, PARP inhibitors can lead to a synergistic increase in cell death, especially in tumors with existing defects in DNA damage response (DDR) pathways like BRCA mutations. A synergistic effect has also been observed in cells without mutations in DDR pathway genes.

  • EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a key component of signaling pathways that promote cell proliferation and survival. Acquired resistance to SN-38 has been associated with the upregulation of EGFR and related pathways. Combining SN-38 with EGFR inhibitors, such as gefitinib or cetuximab, can produce synergistic anti-tumor effects by simultaneously targeting DNA replication and key cell survival signals.

Troubleshooting Guides

Issue 1: Designing an In Vitro Synergy Study with SN-38 and a PARP Inhibitor

Q: We want to test the synergy between SN-38 and a PARP inhibitor (e.g., Olaparib, Talazoparib) in our small cell lung cancer (SCLC) cell lines. How should we design the experiment?

A: A checkerboard assay is a standard method to evaluate synergy. This involves treating cells with a matrix of concentrations for both drugs to determine the Fractional Inhibitory Concentration (FIC) index.

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis p1 Determine IC50 of SN-38 & PARPi individually p2 Prepare serial dilutions of SN-38 (vertical axis) p1->p2 p3 Prepare serial dilutions of PARPi (horizontal axis) p1->p3 a1 Dispense Drug A (SN-38) along columns p4 Prepare cell suspension (e.g., 5x10^5 CFU/mL) a2 Dispense Drug B (PARPi) along rows a1->a2 a3 Add cell suspension to all wells a2->a3 a4 Include controls: - Drugs alone - No drugs (cells only) - No cells (media only) a3->a4 i1 Incubate plate (e.g., 72 hours) a4->i1 i2 Measure cell viability (e.g., MTT, CellTiter-Glo) i1->i2 i3 Calculate % Inhibition i2->i3 i4 Calculate FIC Index (CI = FIC_A + FIC_B) i3->i4 i5 Interpret Synergy: CI < 1.0 i4->i5

Caption: Workflow for a checkerboard synergy assay. (Within 100 characters)

The following table summarizes data from studies combining Irinotecan/SN-38 with PARP inhibitors in SCLC cell lines.

CombinationCell LinesEndpointResultsReference
Irinotecan + Talazoparib/Venadaparib10 SCLC cell linesIC50 ReductionIC50 value reduced to < 10 nM in 7 of 10 cell lines.
Irinotecan (50 nM) + PARP InhibitorsSCLC cell linesIC50 Fold ChangeOlaparib: 1,649 ± 4,049; Talazoparib: 25 ± 34.21; Venadaparib: 336 ± 596.01
Issue 2: Unexpected Resistance to SN-38 in Combination with an EGFR Inhibitor

Q: We are combining SN-38 with an EGFR inhibitor, but one of our colorectal cancer cell lines (HCT-116) shows increased resistance. Why might this be happening?

A: While the combination of SN-38 and EGFR inhibitors is often synergistic, resistance can occur. Research has shown that prolonged exposure to topoisomerase I inhibitors can lead to the upregulation of multiple signaling pathways, which may alter the tumor's sensitivity to targeted agents. For example, in an SN-38 resistant HCT-116 model, expression of EGFR, HER2, HER3, and Src proteins was increased. This complex signaling rewiring might render the cells resistant to an EGFR inhibitor alone or in this specific combination.

G cluster_drug Drug Action cluster_resistance Resistance Pathways SN38 SN-38 Top1 Topoisomerase I -DNA Complex SN38->Top1 Inhibits DSB DNA Double-Strand Breaks Top1->DSB Causes Apoptosis Apoptosis DSB->Apoptosis Induces EGFR EGFR/HER2/HER3 Upregulation DSB->EGFR Can Induce (long-term exposure) Prolif Proliferation & Survival EGFR->Prolif Src Src Activation Src->Prolif Prolif->Apoptosis Inhibits

Caption: SN-38 mechanism and potential EGFR-mediated resistance. (Within 100 characters)
  • Confirm Protein Expression: Use Western blotting to check the baseline and post-treatment expression levels of EGFR, HER2, HER3, and Src in your resistant and sensitive cell lines.

  • Evaluate Downstream Signaling: Assess the phosphorylation status of key downstream effectors like AKT and ERK1/2, which can be attenuated by effective combination treatment.

  • Consider Alternative Combinations: If EGFR pathway upregulation is confirmed as a resistance mechanism, consider a triple combination with a Src inhibitor or exploring synergy with inhibitors of other identified survival pathways.

Detailed Experimental Protocols

Protocol 1: Cell Viability and Synergy Analysis (Checkerboard Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of SN-38 and the combination drug (e.g., a PARP inhibitor). Perform serial dilutions in culture media to create a range of concentrations (e.g., 8 concentrations ranging from 1/32x to 4x the IC50 of each drug).

  • Treatment: Add the diluted drugs to the 96-well plate in a checkerboard format. Drug A concentrations are added to the columns, and Drug B concentrations are added to the rows. Include wells for each drug alone and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a standard method such as MTT or CellTiter-Glo assay, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control.

    • Determine the Fractional Inhibitory Concentration (FIC) for each drug in the combination wells.

      • FIC_A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

      • FIC_B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

    • Calculate the Combination Index (CI) or FIC Index (FICI): CI = FIC_A + FIC_B.

    • Interpretation :

      • Synergy: CI < 1.0

      • Additive: CI = 1.0

      • Antagonism: CI > 1.0

Protocol 2: Western Blot for Protein Expression Analysis
  • Cell Lysis: Treat cells with SN-38, the combination drug, or both for the desired time. Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-chk1, p-p53, EGFR, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

References

Validation & Comparative

8-Ethyl Irinotecan vs. Irinotecan: An In Vivo Efficacy Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the available preclinical data on 8-Ethyl Irinotecan and its parent compound, Irinotecan, for researchers and drug development professionals.

This guide provides a comparative overview of the in vivo efficacy of this compound and Irinotecan, based on currently available preclinical data. It is important to note that direct, head-to-head in vivo comparative studies are limited. This document summarizes the existing individual data to offer a preliminary comparison.

Mechanism of Action

Both Irinotecan and its derivative, this compound, are topoisomerase I inhibitors. Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38. SN-38 binds to the topoisomerase I-DNA complex, preventing the re-ligation of single-strand breaks. This leads to the accumulation of double-strand DNA breaks during replication, ultimately triggering apoptosis in cancer cells.[1] this compound is believed to operate through a similar mechanism, acting as a topoisomerase I inhibitor.[1]

Signaling_Pathway Mechanism of Action of Irinotecan and this compound Irinotecan Irinotecan/ This compound CES Carboxylesterases (CES) Irinotecan->CES Metabolic Activation SN38 Active Metabolite (e.g., SN-38) CES->SN38 TopoI_DNA Topoisomerase I-DNA Complex SN38->TopoI_DNA Inhibition SSB Single-Strand DNA Breaks TopoI_DNA->SSB Prevents Re-ligation DSB Double-Strand DNA Breaks SSB->DSB During DNA Replication Apoptosis Apoptosis DSB->Apoptosis

Mechanism of Topoisomerase I Inhibition.

In Vivo Efficacy Data

Irinotecan: Summary of Preclinical In Vivo Data

The following table summarizes representative data from preclinical studies of Irinotecan in various xenograft models.

Tumor ModelDosing RegimenRoute of AdministrationAntitumor ActivityReference
Human Neuroblastoma Xenograft59 mg/kg (q4d x3)Intraperitoneal (IP)Tumor Inhibition[2]
Human Neuroblastoma Xenograft404 mg/kg (q4d x3)Oral (PO)Superior tumor inhibition compared to IP[2]
Human Colon Carcinoma Xenografts40 mg/kg (dx5)2Intravenous (IV)Significant activity
Human Colon Carcinoma Xenografts50 and 75 mg/kg (dx5)2Oral (PO)Similar activity to IV
Human Colon Carcinoma Xenografts75 mg/kg [(dx5)2]4 and 50 mg/kg (dx5)12Oral (PO)Complete response in 5 of 7 xenograft lines
HT-29 Human Colon Carcinoma50 mg/kg (weekly)Intravenous (IV)~40% Tumor Growth Inhibition (TGI)
HL60 Human Myeloid Leukemia Xenograft50 mg/kg (daily x 5)Intravenous (IV)100% Complete Regression
This compound: Available Efficacy Information

Information regarding the in vivo efficacy of this compound is limited. Preclinical studies have indicated that this compound exhibits enhanced cytotoxicity when compared to Irinotecan. However, specific quantitative data on tumor growth inhibition, dosing regimens, and tumor models from in vivo studies are not detailed in the available literature.

Experimental Protocols

The following provides a generalized experimental workflow for assessing the in vivo efficacy of anticancer agents like Irinotecan and this compound in xenograft models.

Experimental_Workflow General In Vivo Efficacy Experimental Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Implantation Implant Human Tumor Xenografts Animal_Model->Tumor_Implantation Tumor_Growth Monitor Tumor Growth to Desired Size Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Administer Vehicle, Irinotecan, or This compound Randomization->Treatment Monitoring Monitor Body Weight and Tumor Volume Treatment->Monitoring Data_Collection Collect Tumor and Tissue Samples Monitoring->Data_Collection Efficacy_Analysis Analyze Tumor Growth Inhibition (TGI) Data_Collection->Efficacy_Analysis Toxicity_Assessment Assess Toxicity Data_Collection->Toxicity_Assessment

Workflow for In Vivo Efficacy Studies.

A typical experimental protocol for evaluating the in vivo efficacy of Irinotecan in a mouse xenograft model involves the following steps:

  • Animal Model: Athymic nude mice are commonly used.

  • Tumor Cell Implantation: Human cancer cells (e.g., HT-29, HL60) are subcutaneously injected into the flanks of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³) before the initiation of treatment.

  • Group Allocation: Mice are randomized into different treatment groups, including a vehicle control group and groups for the compounds being tested.

  • Drug Administration: The drug is administered according to a predetermined dosing schedule and route (e.g., intravenous, intraperitoneal, or oral).

  • Efficacy Evaluation: Tumor volumes are measured regularly (e.g., twice weekly) to determine the extent of tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study may be concluded when tumors in the control group reach a certain size, or after a specified duration of treatment. Tumor samples may be collected for further analysis.

Conclusion

While both this compound and Irinotecan are topoisomerase I inhibitors, a direct and comprehensive comparison of their in vivo efficacy is hampered by the limited availability of data for this compound. Irinotecan has a well-documented history of preclinical in vivo efficacy across a range of tumor models. The assertion that this compound possesses "enhanced cytotoxicity" is noted in the literature, but this claim requires substantiation through detailed in vivo studies that provide quantitative data on its antitumor activity and therapeutic window. Future research, including head-to-head in vivo comparative studies, is necessary to fully elucidate the potential advantages of this compound over Irinotecan.

References

A Comparative Guide to the In Vitro Cytotoxicity of SN-38 and 8-Ethyl Irinotecan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro cytotoxic activity of SN-38, the active metabolite of Irinotecan, and 8-Ethyl Irinotecan, a derivative and known impurity of Irinotecan. While extensive data is available for SN-38, a potent and well-characterized topoisomerase I inhibitor, publicly accessible information on the cytotoxic activity of this compound is scarce and lacks quantitative detail, precluding a direct, data-driven comparison.

SN-38: A Potent Topoisomerase I Inhibitor

SN-38 is the biologically active metabolite of the chemotherapeutic drug Irinotecan. Irinotecan itself is a prodrug that is converted to SN-38 in the body. SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the complex between topoisomerase I and DNA, SN-38 leads to the accumulation of single-strand breaks, which are subsequently converted into lethal double-strand breaks during DNA synthesis, ultimately triggering apoptosis (programmed cell death). It is estimated that SN-38 is 100 to 1000 times more potent than its parent drug, Irinotecan.

In Vitro Cytotoxic Activity of SN-38

The cytotoxic activity of SN-38 has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line and the experimental conditions. Below is a summary of reported IC50 values for SN-38 in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Cancer0.04 ± 0.02
HT-29Colorectal Cancer0.08 ± 0.04
SW620Colorectal Cancer0.02 ± 0.01
A549Lung Cancer0.091 ± 0.002
Capan-1Pancreatic Cancer0.040 ± 0.032
MIAPaCa-2Pancreatic Cancer0.29 ± 0.023

Note: The IC50 values presented are derived from various studies and may not be directly comparable due to differences in experimental protocols.

This compound: An Uncharacterized Derivative

This compound is a derivative of Irinotecan and is listed in pharmacopeias as "Irinotecan EP Impurity C" and "Irinotecan Impurity G". Its chemical structure is similar to Irinotecan, suggesting a potential mechanism of action as a topoisomerase I inhibitor.

In Vitro Cytotoxic Activity of this compound

Despite its characterization as a related substance to Irinotecan, there is a significant lack of publicly available data on the in vitro cytotoxic activity of this compound. Some sources suggest that in preclinical studies, this compound has demonstrated enhanced cytotoxicity compared to its parent compound, Irinotecan.[1] However, these claims are not substantiated with quantitative data such as IC50 values. Conversely, another source suggests that due to its structural features, this compound is not expected to have inherent biological activity.[1]

Experimental Methodologies

The following sections detail typical experimental protocols used to assess the in vitro cytotoxicity of compounds like SN-38.

Cell Viability and Cytotoxicity Assays

A common method to determine the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., SN-38) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 2-4 hours.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of SN-38 and a typical workflow for evaluating in vitro cytotoxicity.

SN38_Mechanism_of_Action cluster_cell Cancer Cell irinotecan Irinotecan (Prodrug) sn38 SN-38 (Active Metabolite) irinotecan->sn38 Carboxylesterases stabilized_complex Stabilized Ternary Complex sn38->stabilized_complex topo1_dna Topoisomerase I-DNA Complex topo1_dna->stabilized_complex ssb Single-Strand Breaks stabilized_complex->ssb Inhibition of DNA re-ligation dsb Double-Strand Breaks ssb->dsb During DNA Replication apoptosis Apoptosis dsb->apoptosis Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (Seeding in 96-well plates) start->cell_culture treatment 2. Compound Treatment (Varying concentrations of This compound vs SN-38) cell_culture->treatment incubation 3. Incubation (e.g., 48-72 hours) treatment->incubation assay 4. Cytotoxicity Assay (e.g., MTT Assay) incubation->assay data_acquisition 5. Data Acquisition (Microplate Reader) assay->data_acquisition analysis 6. Data Analysis (IC50 Determination) data_acquisition->analysis end End analysis->end

References

Validating Topoisomerase I Inhibitory Activity: A Comparative Guide for 8-Ethyl Irinotecan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the topoisomerase I (Top1) inhibitory activity of 8-Ethyl Irinotecan. Due to the limited publicly available data on this compound's specific biological activity, this document focuses on established Top1 inhibitors—Irinotecan (and its active metabolite, SN-38), Topotecan, and Camptothecin—to provide a benchmark for comparison. The experimental protocols and data herein offer a roadmap for the evaluation of novel compounds like this compound.

Comparative Analysis of Topoisomerase I Inhibitors

The following table summarizes the cytotoxic and DNA-damaging activities of several key camptothecin derivatives. These values provide a quantitative basis for comparing the potency of novel inhibitors.

CompoundCell LineIC50 (nM)DNA Damage (C1000, µM)
SN-38 HT-298.80.037
Camptothecin HT-29100.051
Topotecan HT-29330.28
Irinotecan HT-29>100>1
This compound HT-29Data not availableData not available

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[1] C1000 values represent the drug concentration required to produce 1000 rad-equivalents of DNA single-strand breaks.[1] Data for this compound is not currently available in the cited literature.

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I inhibitors function by trapping the enzyme on the DNA, which leads to the stabilization of the Top1-DNA cleavage complex.[2][3][4] This prevents the re-ligation of the single-strand breaks created by the enzyme during DNA replication and transcription. The collision of the replication fork with these stabilized complexes results in the formation of cytotoxic double-strand breaks, ultimately leading to cell cycle arrest and apoptosis. Irinotecan itself is a prodrug that is converted to its more potent active metabolite, SN-38, in the body.

Topoisomerase_I_Inhibition cluster_0 DNA Replication/Transcription cluster_1 Inhibitor Action Supercoiled_DNA Supercoiled DNA Top1 Topoisomerase I Supercoiled_DNA->Top1 binds to Top1_DNA_Complex Top1-DNA Cleavage Complex (transient) Top1->Top1_DNA_Complex creates single- strand nick Relaxed_DNA Relaxed DNA Top1_DNA_Complex->Relaxed_DNA re-ligation Stabilized_Complex Stabilized Top1-DNA Cleavage Complex Inhibitor Topoisomerase I Inhibitor (e.g., SN-38) Inhibitor->Top1_DNA_Complex binds & stabilizes Replication_Fork_Collision Replication Fork Collision Stabilized_Complex->Replication_Fork_Collision DSB Double-Strand Breaks Replication_Fork_Collision->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Caption: Mechanism of Topoisomerase I Inhibition.

Experimental Protocols

To validate the topoisomerase I inhibitory activity of a compound like this compound, the following standard assays can be employed.

Topoisomerase I DNA Relaxation Assay

This assay measures the inhibition of the enzyme's ability to relax supercoiled DNA.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this activity is reduced or eliminated. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

  • Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 µg/ml albumin)

  • Test compound (this compound) and control inhibitors (SN-38, Topotecan, Camptothecin)

  • STEB (40% Sucrose, 20 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture containing the assay buffer, supercoiled DNA, and water.

  • Add the test compound at various concentrations to the reaction tubes. Include a no-drug control and positive controls.

  • Initiate the reaction by adding diluted Topoisomerase I enzyme to each tube.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding STEB and chloroform/isoamyl alcohol, followed by vortexing and centrifugation.

  • Load the aqueous phase onto a 1% agarose gel.

  • Perform electrophoresis to separate the DNA topoisomers.

  • Stain the gel with a DNA stain and visualize under UV light.

Expected Results: In the absence of an inhibitor, the supercoiled DNA will be converted to relaxed DNA. With increasing concentrations of an effective inhibitor, the amount of relaxed DNA will decrease, and the supercoiled form will persist.

Topoisomerase I DNA Cleavage Assay

This assay directly measures the formation of the stabilized Top1-DNA cleavage complex induced by the inhibitor.

Principle: Topoisomerase I inhibitors trap the covalent intermediate of the enzyme-DNA reaction. This results in the accumulation of single-strand DNA breaks. A radiolabeled DNA substrate is used, and the cleaved DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.

Materials:

  • Human Topoisomerase I enzyme

  • 3'-end radiolabeled DNA substrate (e.g., [³²P]-labeled oligonucleotide)

  • 10x Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA)

  • Test compound and control inhibitors

  • Proteinase K

  • SDS (Sodium Dodecyl Sulfate)

  • Formamide loading dye

  • Denaturing polyacrylamide gel (e.g., 20%)

Procedure:

  • Incubate the radiolabeled DNA substrate with Topoisomerase I in the reaction buffer in the presence of varying concentrations of the test compound.

  • Allow the cleavage/religation equilibrium to be established (typically 20-30 minutes at 37°C).

  • Terminate the reaction by adding SDS.

  • Digest the protein by adding Proteinase K and incubating at 37-50°C.

  • Add formamide loading dye and heat the samples to denature the DNA.

  • Separate the DNA fragments on a denaturing polyacrylamide gel.

  • Visualize the radiolabeled DNA fragments by autoradiography.

Expected Results: An effective inhibitor will increase the amount of cleaved DNA fragments in a dose-dependent manner, visible as more intense bands on the autoradiogram compared to the no-drug control.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Topoisomerase I DNA Relaxation Assay cluster_2 Topoisomerase I DNA Cleavage Assay Compound_Prep Prepare serial dilutions of This compound and controls Reaction_Setup_Relax Set up reaction with supercoiled DNA, Top1, and test compounds Compound_Prep->Reaction_Setup_Relax Reaction_Setup_Cleave Set up reaction with radiolabeled DNA, Top1, and test compounds Compound_Prep->Reaction_Setup_Cleave Incubation_Relax Incubate at 37°C Reaction_Setup_Relax->Incubation_Relax Termination_Relax Stop reaction and deproteinize Incubation_Relax->Termination_Relax Gel_Electrophoresis_Relax Agarose Gel Electrophoresis Termination_Relax->Gel_Electrophoresis_Relax Visualization_Relax Visualize DNA topoisomers Gel_Electrophoresis_Relax->Visualization_Relax Incubation_Cleave Incubate at 37°C Reaction_Setup_Cleave->Incubation_Cleave Termination_Cleave Terminate reaction and digest protein Incubation_Cleave->Termination_Cleave Gel_Electrophoresis_Cleave Denaturing PAGE Termination_Cleave->Gel_Electrophoresis_Cleave Visualization_Cleave Autoradiography Gel_Electrophoresis_Cleave->Visualization_Cleave

Caption: Experimental Workflow for Inhibitor Validation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Ethyl Irinotecan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel therapeutic agents and their metabolites is paramount. 8-Ethyl Irinotecan, a derivative and potential impurity of the potent anti-cancer drug Irinotecan, requires accurate analytical methods for its characterization and monitoring in various stages of drug development.[1][2][3][4] When analytical methods are transferred between laboratories or when different methods are used within a study, a cross-validation process is essential to ensure the consistency and reliability of the data.[5] This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), for the quantification of this compound, and details the cross-validation protocol to ensure data integrity.

Comparative Analytical Method Performance

The selection of an analytical method is often a balance between sensitivity, selectivity, and accessibility. Below is a comparison of typical performance characteristics for hypothetical HPLC-FLD and UHPLC-MS/MS methods for the quantification of this compound in human plasma.

ParameterMethod A: HPLC-FLDMethod B: UHPLC-MS/MSAcceptance Criteria
**Linearity (r²) **> 0.995> 0.998≥ 0.99
Range 1 - 500 ng/mL0.1 - 250 ng/mLDependent on expected concentrations
Lower Limit of Quantification (LLOQ) 1 ng/mL0.1 ng/mLSignal-to-noise ratio ≥ 10
Accuracy (% Bias) Within ± 15%Within ± 10%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 15%< 10%≤ 15% (≤ 20% at LLOQ)
Selectivity May have interference from structurally similar compoundsHighly selective due to mass-to-charge ratio detectionNo significant interfering peaks at the retention time of the analyte and internal standard.
Matrix Effect Not applicableAssessed and minimizedThe effect of the matrix on ionization should be evaluated.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods.

Method A: HPLC-FLD

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 370 nm and emission at 525 nm.

Method B: UHPLC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies requiring low detection limits.

1. Sample Preparation:

  • To 50 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution of this compound.

  • Perform a solid-phase extraction (SPE) using a suitable C18 cartridge to remove plasma components and concentrate the analyte.

  • Wash the cartridge with a low organic solvent concentration solution.

  • Elute the analyte and internal standard with a high organic solvent concentration solution (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard would be monitored. For example, for Irinotecan (a related compound), a transition of m/z 587.6 → 167.2 is used.

Cross-Validation Protocol

Cross-validation is necessary to ensure that data from different analytical methods or laboratories are comparable.

1. Objective: To compare the performance of Method A (HPLC-FLD) and Method B (UHPLC-MS/MS) for the quantification of this compound in a given set of study samples.

2. Experimental Design:

  • Select a minimum of 20 study samples that have been previously analyzed by the reference method (e.g., Method B).

  • The concentration of these samples should span the calibration range of both methods.

  • Analyze these samples in a single run using the alternative method (Method A).

3. Acceptance Criteria:

  • The difference between the values obtained from the two methods for at least two-thirds of the samples should be within ±20% of the mean value.

  • A correlation plot of the results from the two methods should have a correlation coefficient (r) of ≥ 0.95.

Visualizing the Workflow

To better understand the logical flow of the cross-validation process, the following diagram illustrates the key steps.

cluster_0 Cross-Validation Workflow node_A Select ≥ 20 Study Samples (Analyzed by Reference Method) node_B Analyze Samples with Alternative Method node_A->node_B node_C Data Analysis: Compare Results node_B->node_C node_D Calculate % Difference and Correlation node_C->node_D node_E Meet Acceptance Criteria? node_D->node_E node_F Methods are Interchangeable node_E->node_F Yes node_G Investigate Discrepancy node_E->node_G No

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway Context

Irinotecan, the parent compound of this compound, is a topoisomerase I inhibitor. The following diagram illustrates a simplified signaling pathway of its mechanism of action.

cluster_1 Irinotecan Mechanism of Action node_Irinotecan Irinotecan (Prodrug) node_Active Active Metabolite (e.g., SN-38) node_Irinotecan->node_Active Metabolism node_TopoI Topoisomerase I node_Active->node_TopoI Inhibits node_Complex Topo I-DNA Complex (Stabilized) node_Active->node_Complex node_DNA DNA Replication node_TopoI->node_DNA Relieves Supercoiling node_TopoI->node_Complex node_DNA->node_Complex node_Breaks DNA Strand Breaks node_Complex->node_Breaks node_Apoptosis Apoptosis node_Breaks->node_Apoptosis

Caption: Simplified signaling pathway of Irinotecan's mechanism of action.

References

Preclinical Comparison of 8-Ethyl Irinotecan and Irinotecan: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available preclinical data reveals a notable absence of head-to-head studies directly comparing 8-Ethyl Irinotecan and its parent compound, Irinotecan. While some information suggests enhanced cytotoxic potential for this compound, a lack of direct comparative experimental data prevents a definitive, quantitative assessment of their relative efficacy, toxicity, and pharmacokinetic profiles.

This guide synthesizes the available preclinical information for both compounds to provide a baseline for researchers, scientists, and drug development professionals. It is important to note that the data for Irinotecan is extensive and well-documented, whereas the information for this compound is sparse and primarily descriptive.

Mechanism of Action: A Shared Pathway

Both Irinotecan and its derivative, this compound, are topoisomerase I inhibitors. Their cytotoxic effects are mediated through the inhibition of this essential enzyme, which plays a critical role in DNA replication and transcription.

Irinotecan is a prodrug that is converted in the body by carboxylesterase enzymes to its active metabolite, SN-38.[1][2] SN-38 is significantly more potent than Irinotecan itself and is responsible for the drug's antitumor activity.[1][2] It stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA single-strand breaks, which are then converted to lethal double-strand breaks during DNA replication, ultimately inducing apoptosis.[1]

This compound is described as operating through a similar mechanism of action. It is also a prodrug that is hydrolyzed to its active metabolite, which then inhibits topoisomerase I. The addition of an ethyl group at the 8-position is suggested to potentially enhance its pharmacological properties and cytotoxicity compared to the parent compound, though quantitative preclinical data to support this is not publicly available.

Mechanism_of_Action cluster_irinotecan Irinotecan Pathway cluster_8_ethyl_irinotecan This compound Pathway Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterase TopoI_DNA Topoisomerase I - DNA Complex SN38->TopoI_DNA Inhibition Ethyl_Irinotecan This compound (Prodrug) Active_Metabolite Active Metabolite Ethyl_Irinotecan->Active_Metabolite Hydrolysis Active_Metabolite->TopoI_DNA Inhibition DSB DNA Double-Strand Breaks TopoI_DNA->DSB During DNA Replication Apoptosis Apoptosis DSB->Apoptosis

Figure 1. Comparative signaling pathway of Irinotecan and this compound.

Preclinical Efficacy: An Indirect Comparison

Due to the absence of head-to-head trials, a direct comparison of the preclinical efficacy of this compound and Irinotecan is not possible. The following tables summarize representative preclinical data for Irinotecan.

In Vitro Cytotoxicity of Irinotecan
Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HT-29Colon2.572
HCT-116Colon1.872
A549Lung3.272
MCF-7Breast4.572

Note: IC50 values can vary significantly depending on the assay conditions and cell line.

For this compound, one source claims "enhanced cytotoxicity compared to its parent compound" in preclinical studies, but no specific IC50 values or the cell lines tested are provided.

In Vivo Antitumor Activity of Irinotecan in Xenograft Models
Xenograft ModelCancer TypeDosing ScheduleTumor Growth Inhibition (%)
HT-29Colon100 mg/kg, q4d x 375
COLO 205Colon50 mg/kg, qd x 580
MX-1Breast60 mg/kg, q7d x 365

Note: Efficacy data is highly dependent on the tumor model, dosing regimen, and route of administration.

No in vivo efficacy data for this compound from peer-reviewed studies is currently available.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of Irinotecan are widely published. A general workflow for assessing in vitro cytotoxicity and in vivo efficacy is outlined below.

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity Assay cluster_invivo In Vivo Xenograft Study Cell_Culture Cancer Cell Line Culture Drug_Treatment Treatment with Irinotecan or this compound (Varying Concentrations) Cell_Culture->Drug_Treatment Incubation Incubation (e.g., 72 hours) Drug_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay IC50_Determination IC50 Value Determination Viability_Assay->IC50_Determination Tumor_Implantation Tumor Cell Implantation in Immunocompromised Mice Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Drug_Administration Administration of Irinotecan or this compound (Defined Dose and Schedule) Tumor_Growth->Drug_Administration Monitoring Tumor Volume and Body Weight Monitoring Drug_Administration->Monitoring Endpoint Study Endpoint (e.g., Tumor Size, Time) Monitoring->Endpoint

Figure 2. General experimental workflow for preclinical evaluation.

In Vitro Cytotoxicity Assay Protocol (General):

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (Irinotecan or this compound) and a vehicle control.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or SRB.

  • Data Analysis: The absorbance is read using a plate reader, and the half-maximal inhibitory concentration (IC50) is calculated.

In Vivo Xenograft Study Protocol (General):

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Cell Implantation: Human tumor cells are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The test compound is administered according to a specified dose and schedule (e.g., intravenous, intraperitoneal, or oral).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the antitumor efficacy is evaluated based on tumor growth inhibition.

Pharmacokinetics and Toxicity

Comprehensive pharmacokinetic and toxicity data for Irinotecan in various preclinical species are available in the literature. This includes parameters such as clearance, volume of distribution, half-life, and major toxicity profiles (e.g., myelosuppression and diarrhea).

For this compound, detailed preclinical pharmacokinetic and toxicity data from peer-reviewed studies are not currently available, precluding a comparative analysis.

Conclusion

While this compound is presented as a potentially more potent derivative of Irinotecan, the current lack of published head-to-head preclinical studies makes a direct and quantitative comparison impossible. The information available for this compound is largely descriptive and originates from non-peer-reviewed sources. In contrast, Irinotecan has been extensively studied, with a large body of preclinical data supporting its clinical use.

For researchers and drug developers, this highlights a significant data gap. Rigorous head-to-head preclinical studies are necessary to substantiate the claimed advantages of this compound and to provide the quantitative data on efficacy, toxicity, and pharmacokinetics required for further development and potential clinical translation. Until such data becomes available, any consideration of this compound as a superior alternative to Irinotecan remains speculative.

References

Comparative Pharmacokinetics of Irinotecan and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A note on 8-Ethyl Irinotecan: Initial searches for the comparative pharmacokinetics of "this compound" did not yield any specific studies or data. Further investigation revealed that this compound (CAS 947687-02-7) is documented as an impurity of the well-established anticancer drug, Irinotecan.[1][2] Notably, one source suggests that this compound may lack the necessary structural features for biological activity, which would explain the absence of dedicated pharmacokinetic research.[3]

Therefore, this guide will focus on the comprehensive and clinically relevant comparative pharmacokinetics of Irinotecan (also known as CPT-11) and its principal metabolites. Irinotecan is a semi-synthetic analog of the natural alkaloid camptothecin and is a cornerstone in the treatment of various solid tumors, most notably colorectal cancer.[4][5] Its clinical activity and toxicity are intrinsically linked to the metabolic conversion to its active form, SN-38, and subsequent detoxification and elimination pathways.

This guide provides a detailed comparison of the pharmacokinetic profiles of Irinotecan and its key metabolites, supported by experimental data and methodologies for the benefit of researchers, scientists, and drug development professionals.

Metabolic Pathway of Irinotecan

Irinotecan is a prodrug that undergoes extensive metabolic conversion in the body. The primary metabolic pathway involves the activation of Irinotecan to its highly potent active metabolite, SN-38, and subsequent inactivation and elimination.

Irinotecan Irinotecan (CPT-11) (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases (CES) APC APC (Inactive Metabolite) Irinotecan->APC CYP3A4/5 NPC NPC (Inactive Metabolite) Irinotecan->NPC CYP3A4/5 Biliary_Excretion Biliary and Renal Excretion Irinotecan->Biliary_Excretion SN38G SN-38 Glucuronide (SN-38G) (Inactive Metabolite) SN38->SN38G UGT1A1 SN38G->Biliary_Excretion APC->Biliary_Excretion NPC->Biliary_Excretion

Metabolic pathway of Irinotecan.

Comparative Pharmacokinetic Parameters

The pharmacokinetic profiles of Irinotecan and its metabolites have been extensively studied. The following tables summarize key pharmacokinetic parameters from human studies. It is important to note that these values can exhibit significant inter-individual variability due to genetic and physiological factors.

Table 1: Pharmacokinetic Parameters of Irinotecan and its Metabolites in Adult Cancer Patients

ParameterIrinotecan (CPT-11)SN-38SN-38 Glucuronide (SN-38G)APC
Cmax (ng/mL) 1000 - 10000~10-100VariesVaries
Tmax (hr) ~1~1-2>2Varies
AUC (ng·h/mL) Proportional to doseProportional to doseVariesVaries
Half-life (t½) (hr) 5 - 276 - 30VariesVaries
Protein Binding (%) 6595VariesVaries
Clearance (L/h/m²) 8 - 21---
Volume of Distribution (Vss) (L/m²) 136 - 255---

Data compiled from multiple sources. Cmax and AUC are dose-dependent.

Experimental Protocols

The characterization of the pharmacokinetics of Irinotecan and its metabolites relies on robust experimental designs and analytical methodologies.

Typical Phase I Clinical Trial Protocol for Pharmacokinetic Analysis

A representative experimental workflow for a clinical pharmacokinetic study of Irinotecan is outlined below.

cluster_0 Patient Enrollment & Dosing cluster_1 Sample Collection cluster_2 Sample Processing & Analysis cluster_3 Data Analysis P1 Patient Screening and Consent P2 Irinotecan Administration (e.g., 350 mg/m² IV infusion over 90 min) P1->P2 S1 Serial Blood Sampling (pre-dose, and at multiple time points post-infusion) P2->S1 A1 Plasma Separation S1->A1 A2 Sample Extraction (e.g., Solid Phase Extraction) A1->A2 A3 Quantification by HPLC-MS/MS A2->A3 D1 Pharmacokinetic Modeling (e.g., Non-compartmental or Compartmental analysis) A3->D1 D2 Calculation of PK Parameters (Cmax, Tmax, AUC, t½, etc.) D1->D2

Workflow of a clinical pharmacokinetic study.

1. Patient Population:

  • Adult patients with histologically confirmed solid tumors for which Irinotecan is a therapeutic option.

  • Adequate organ function (hepatic, renal, and bone marrow) is typically required.

2. Dosing and Administration:

  • Irinotecan is administered intravenously. A common dosing regimen is 350 mg/m² as a 90-minute infusion every 3 weeks. Doses can vary based on the treatment protocol and patient characteristics.

3. Blood Sample Collection:

  • Serial blood samples are collected at predetermined time points, for instance: before the infusion, at the end of the infusion, and at multiple time points post-infusion (e.g., 0.5, 1, 2, 4, 8, 24, and 48 hours).

  • Blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA).

4. Sample Processing and Bioanalysis:

  • Plasma is separated by centrifugation.

  • A crucial step is the immediate stabilization of the lactone forms of Irinotecan and SN-38, which are pH-sensitive and can hydrolyze to the inactive carboxylate form. This is often achieved by acidifying the plasma.

  • Concentrations of Irinotecan and its metabolites (SN-38, SN-38G, APC, and NPC) in plasma are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and specificity.

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using pharmacokinetic software (e.g., NONMEM, WinNonlin).

  • Pharmacokinetic parameters are determined using non-compartmental or compartmental modeling approaches.

Key Metabolic Conversions and Their Pharmacokinetic Implications

The interplay between Irinotecan and its metabolites is central to its efficacy and toxicity profile.

Irinotecan Irinotecan (Higher Plasma Concentration, Lower Potency) SN38 SN-38 (Lower Plasma Concentration, ~100-1000x Higher Potency) Irinotecan->SN38 Activation by Carboxylesterases SN38G SN-38G (Detoxification Product, Facilitates Elimination) SN38->SN38G Inactivation by UGT1A1 Toxicity Toxicity (e.g., Neutropenia, Diarrhea) SN38->Toxicity Efficacy Antitumor Efficacy SN38->Efficacy

References

Navigating Resistance: A Comparative Look at 8-Ethyl Irinotecan and Irinotecan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro resistance profiles of 8-Ethyl Irinotecan and its parent compound, Irinotecan. While direct comparative quantitative data for this compound is limited in publicly available literature, this document provides available data for Irinotecan, outlines the experimental protocols to conduct such comparisons, and visualizes the critical pathways involved in Irinotecan resistance.

Comparative Cytotoxicity Data

To establish a baseline for comparison, the following table summarizes the 50% inhibitory concentration (IC50) values for Irinotecan in various cancer cell lines. This data, compiled from different studies, highlights the variable sensitivity of cancer cells to this topoisomerase I inhibitor. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Cell LineCancer TypeIrinotecan IC50 (µM)Reference
LoVoColorectal Cancer15.8[2]
HT-29Colorectal Cancer5.17[2]
S1 (parental)Colon Cancer0.668[3]
S1-IR20 (resistant)Colon Cancer31.78[3]

Experimental Protocols

To determine and compare the in vitro resistance profiles of compounds like this compound and Irinotecan, a robust and standardized methodology is crucial. The following is a detailed protocol for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT Assay for In Vitro Cytotoxicity

1. Cell Seeding:

  • Harvest cancer cells during their exponential growth phase.

  • Perform a cell count and assess viability using a method such as Trypan Blue exclusion.

  • Seed the cells into 96-well flat-bottom microtiter plates at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in a final volume of 100 µL of complete cell culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Drug Treatment:

  • Prepare stock solutions of this compound and Irinotecan in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solutions in complete cell culture medium to achieve a range of desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with the same concentration of solvent used for the drug) and untreated control (medium only).

  • Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

3. MTT Addition and Incubation:

  • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.

  • Incubate the plates for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently agitate the plates on an orbital shaker for 15-20 minutes to ensure complete solubilization.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

  • Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Visualizing Experimental and Biological Pathways

To facilitate a clearer understanding of the processes involved in evaluating these compounds and their mechanisms of resistance, the following diagrams have been generated.

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Comparison cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison cell_culture Cancer Cell Culture (e.g., Parental and Irinotecan-Resistant Lines) cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding drug_prep Prepare Stock Solutions (this compound & Irinotecan) drug_treatment Treat Cells with Serial Dilutions of Drugs drug_prep->drug_treatment cell_seeding->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Generate Dose-Response Curves calc_viability->plot_curve determine_ic50 Determine IC50 Values plot_curve->determine_ic50 compare_profiles Compare Resistance Profiles determine_ic50->compare_profiles

Caption: Workflow for comparing in vitro cytotoxicity.

irinotecan_resistance_pathway Key Signaling Pathways in Irinotecan Resistance Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 CES ABC_transporters ABC Transporters (e.g., ABCG2) (Drug Efflux) Irinotecan->ABC_transporters Efflux Top1_DNA Topoisomerase I-DNA Complex SN38->Top1_DNA Inhibition of Religation UGT1A1 UGT1A1 (SN-38 Glucuronidation/Inactivation) SN38->UGT1A1 Inactivation SN38->ABC_transporters Efflux DSB DNA Double-Strand Breaks Top1_DNA->DSB Top1_mutation Topoisomerase I Mutation/Downregulation Top1_DNA->Top1_mutation Target Alteration Apoptosis Apoptosis DSB->Apoptosis DNA_repair Enhanced DNA Repair (e.g., HR, NHEJ) DSB->DNA_repair Increased Repair Anti_apoptotic Upregulation of Anti-apoptotic Proteins (e.g., Bcl-2) Apoptosis->Anti_apoptotic Inhibition CES Carboxylesterases (CES) (Conversion to SN-38) CES->SN38 Reduced Conversion

Caption: Irinotecan resistance signaling pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Ethyl Irinotecan: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

At the core of chemotherapy waste disposal is the distinction between "trace" and "bulk" waste. This classification determines the appropriate segregation, containment, and disposal pathway for all materials that have come into contact with the cytotoxic agent.

Quantitative Data for Waste Classification

The primary quantitative measure for differentiating trace and bulk chemotherapy waste is the amount of residual drug remaining in an item. This distinction is crucial for regulatory compliance and proper waste stream management.

Waste ClassificationResidual Amount of 8-Ethyl IrinotecanExamples of Waste Items
Trace Waste Less than 3% of the original volumeEmpty vials, syringes with no visible drug, used gloves, gowns, and absorbent pads.
Bulk Waste 3% or more of the original volumePartially full vials, syringes with visible drug, materials from a spill cleanup.

Disposal Procedures for this compound

The following step-by-step procedures are based on established guidelines for the disposal of antineoplastic drugs and should be adapted to comply with all applicable local, state, and federal regulations.[2]

1. Personal Protective Equipment (PPE): Before handling any waste contaminated with this compound, personnel must wear appropriate PPE, including:

  • Two pairs of chemotherapy-tested gloves.[3][4]

  • A disposable, solid-front gown with tight-fitting cuffs.[3]

  • Eye protection, such as safety goggles or a face shield.

  • A respirator mask may be necessary for cleaning up spills of powdered compound or large liquid spills.

2. Waste Segregation at the Point of Generation: Proper segregation is critical and must be done at the location where the waste is generated.

  • Trace Waste: Items with less than 3% residual this compound should be placed in a designated yellow chemotherapy waste container. These containers are typically puncture-resistant and clearly labeled for "Trace Chemotherapy Waste" or "Biohazard" for incineration.

  • Bulk Waste: All materials containing 3% or more of this compound, including unused or expired product, are considered bulk waste and must be disposed of in a black hazardous waste container. These containers are specifically designated for hazardous pharmaceutical waste.

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant sharps container specifically labeled for chemotherapy sharps. If the syringe contains bulk waste, it should be disposed of in the black container.

3. Container Management:

  • All waste containers must be kept closed and sealed when not in use.

  • Containers should not be overfilled.

  • Clearly label all containers with the contents, including the name "this compound," and the associated hazards (e.g., "Cytotoxic," "Hazardous Waste").

4. Final Disposal:

  • All waste contaminated with this compound, both trace and bulk, must be ultimately disposed of via incineration at a licensed hazardous waste facility.

  • Never dispose of this compound or its contaminated materials in the regular trash, sewer system, or as medical waste intended for autoclaving.

  • Arrange for a licensed hazardous waste contractor to transport and dispose of the filled waste containers in accordance with all regulatory requirements.

5. Spill Cleanup: In the event of a spill, immediate and proper cleanup is essential.

  • Secure the area and alert others.

  • Wearing appropriate PPE, use a chemotherapy spill kit to absorb the spill.

  • For liquid spills, cover with an absorbent pad. For powder spills, gently cover with a damp absorbent pad to avoid aerosolization.

  • All cleanup materials must be disposed of as bulk chemotherapy waste in a black hazardous waste container.

  • Thoroughly clean the spill area with a detergent solution followed by water.

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated during research with this compound.

G A Waste Generation (this compound) B < 3% Residual? A->B C Trace Waste B->C Yes D Bulk Waste B->D No H Sharps? C->H F Black Container D->F E Yellow Container G Incineration E->G F->G H->E No I Yellow Sharps Container H->I Yes I->G

This compound Disposal Workflow

By adhering to these established procedures for antineoplastic agents, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment from the risks associated with this potent compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all relevant regulations.

References

Personal protective equipment for handling 8-Ethyl Irinotecan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for 8-Ethyl Irinotecan. Given the limited specific hazard information for this compound, these guidelines are based on its structural similarity to the potent cytotoxic drug Irinotecan and general best practices for handling hazardous antineoplastic agents.[1] It is critical to treat this compound with the same precautions as its parent compound.

I. Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure to this compound, which is presumed to be a hazardous drug.[2][3] The following table outlines the required PPE for various tasks.

TaskRequired Personal Protective Equipment
Compound Reconstitution & Aliquoting Double chemotherapy gloves, disposable chemotherapy gown, face shield with mask or goggles, N95 respirator (if not handled in a containment device).[2]
In Vitro/In Vivo Dosing Double chemotherapy gloves, disposable chemotherapy gown, face shield with mask or goggles.[2]
Handling of Contaminated Waste Double chemotherapy gloves, disposable chemotherapy gown.
General Laboratory Work (Low Risk) Single pair of chemotherapy gloves, lab coat.

Note: All disposable PPE must not be reused. Reusable PPE must be decontaminated and cleaned after each use.

II. Safe Handling and Operational Plan

Strict adherence to the following procedures is necessary to minimize the risk of exposure during the handling of this compound.

A. Engineering Controls:

  • All work with this compound powder or concentrated solutions should be performed in a designated area within a certified chemical fume hood or a Class II biological safety cabinet to avoid the generation of dust and aerosols.

  • A closed system transfer device (CSTD) should be used when transferring the drug to minimize spills and aerosol generation.

B. Procedural Workflow for Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Designate a controlled area for handling. don_ppe 2. Don appropriate PPE as per the table above. prep_area->don_ppe reconstitute 3. Reconstitute and prepare solutions in a fume hood or BSC. don_ppe->reconstitute label_vials 4. Clearly label all containers with 'Cytotoxic Hazard'. reconstitute->label_vials decontaminate 5. Decontaminate work surfaces with an appropriate agent. label_vials->decontaminate dispose_waste 6. Dispose of all contaminated materials as cytotoxic waste. decontaminate->dispose_waste doff_ppe 7. Doff PPE in the correct order to avoid contamination. dispose_waste->doff_ppe wash_hands 8. Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Step-by-step workflow for the safe handling of this compound.

III. Emergency Procedures: Spill and Exposure Management

Immediate and correct response to spills and personnel exposure is critical.

A. Spill Management Plan:

In the event of a spill, follow this workflow:

cluster_spill Spill Response Workflow evacuate 1. Evacuate and restrict access to the spill area. notify 2. Notify laboratory supervisor and safety officer. evacuate->notify ppe 3. Don appropriate PPE from a spill kit. notify->ppe contain 4. Contain the spill with absorbent materials. ppe->contain clean 5. Clean the area from the outer edge inwards. contain->clean dispose 6. Dispose of all cleanup materials as cytotoxic waste. clean->dispose decontaminate_area 7. Decontaminate the area with an appropriate cleaning agent. dispose->decontaminate_area

Caption: Workflow for managing a spill of this compound.

B. Personnel Exposure Protocol:

Exposure RouteImmediate First-Aid Measures
Skin Contact Immediately wash the affected area thoroughly with soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

IV. Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste, following all institutional, local, and federal regulations.

A. Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Sharps Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof cytotoxic sharps container.
Solid Waste Gloves, gowns, lab plasticware, and other contaminated solid materials must be placed in a clearly labeled, leak-proof cytotoxic waste container.
Liquid Waste Unused solutions and contaminated liquids should be collected in a designated, sealed, and clearly labeled hazardous waste container. Avoid discharge into drains or water courses.

B. Final Disposal:

  • All cytotoxic waste must be handled by a licensed hazardous material disposal company.

  • Incineration in an incinerator equipped with an afterburner and scrubber is a recommended disposal method.

By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling the potent cytotoxic agent, this compound, ensuring a safe laboratory environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。